molecular formula C17H32N2 B1598904 1-Tetradecyl-1H-imidazole CAS No. 54004-47-6

1-Tetradecyl-1H-imidazole

Cat. No.: B1598904
CAS No.: 54004-47-6
M. Wt: 264.4 g/mol
InChI Key: TZMGRMKTZVQDMX-UHFFFAOYSA-N
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Description

1-Tetradecyl-1H-imidazole is a useful research compound. Its molecular formula is C17H32N2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tetradecylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-18-17-19/h14,16-17H,2-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMGRMKTZVQDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202323
Record name 1H-Imidazole, 1-tetradecyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54004-47-6
Record name 1H-Imidazole, 1-tetradecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Tetradecyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Tetradecyl-1H-imidazole, a member of the N-alkylimidazole family, is a molecule of significant interest in various scientific and industrial domains. Its unique amphiphilic structure, combining a polar imidazole head with a long, nonpolar tetradecyl tail, imparts surfactant-like properties, making it a valuable component in formulations, a precursor for ionic liquids, and a subject of study in drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for researchers and professionals working with this versatile compound. The information presented herein is a synthesis of established data and experimental observations, designed to facilitate its application in research and development.

Molecular and Chemical Identity

This compound is an organic compound characterized by a fourteen-carbon alkyl chain attached to one of the nitrogen atoms of an imidazole ring.

Molecular Structure:

Molecular Structure of this compound.

A summary of its key identifiers is presented in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 54004-47-6
Molecular Formula C₁₇H₃₂N₂[1][2]
Molecular Weight 264.45 g/mol [1]
Canonical SMILES CCCCCCCCCCCCCCN1C=CN=C1
InChI Key TZMGRMKTZVQDMX-UHFFFAOYSA-N

Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its physicochemical properties. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValueSource
Appearance White to off-white crystalline solid/powder[1]
Melting Point 56-58 °C
Boiling Point 393.3 °C at 760 mmHg[1]
Density 0.9 g/cm³[1]
Flash Point 191.7 °C[1]
Refractive Index 1.494[1]
Vapor Pressure 4.86 x 10⁻⁶ mmHg at 25 °C[1]
Solubility Profile

The solubility of a compound is a critical parameter in drug development and formulation science. This compound exhibits a distinct solubility profile owing to its amphiphilic nature.

  • Water: Insoluble. The long hydrophobic tetradecyl chain dominates the molecule's interaction with water, preventing dissolution.

  • Organic Solvents: Soluble in a range of organic solvents, including ethanol, chloroform, and dimethyl sulfoxide (DMSO)[1]. This solubility is attributed to the favorable interactions between the alkyl chain and the nonpolar solvent molecules, as well as the polar interactions of the imidazole ring.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the imidazole ring protons and the protons of the tetradecyl chain. Based on data from homologous N-alkylimidazoles, the approximate chemical shifts (δ) in CDCl₃ are as follows:

    • Imidazole Protons: Signals for the three protons on the imidazole ring are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at the C2 position is generally the most deshielded.

    • Tetradecyl Chain Protons:

      • The methylene group attached to the imidazole nitrogen (N-CH₂) will appear as a triplet around δ 3.9-4.2 ppm.

      • The other methylene groups of the alkyl chain will produce a complex multiplet in the upfield region, around δ 1.2-1.8 ppm.

      • The terminal methyl group (-CH₃) will appear as a triplet around δ 0.8-0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts (δ) are:

    • Imidazole Carbons: The three carbon atoms of the imidazole ring are expected to resonate in the range of δ 115-140 ppm.

    • Tetradecyl Chain Carbons: The carbon atoms of the alkyl chain will appear in the aliphatic region of the spectrum, typically between δ 14 and 50 ppm. The N-CH₂ carbon will be the most downfield of the alkyl chain carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • C-H Stretching (Aliphatic): Strong absorptions in the region of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tetradecyl chain.

  • C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ associated with the C-H stretching vibrations of the imidazole ring.

  • C=N and C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring.

  • C-N Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (264.45). Common fragmentation patterns for N-alkylimidazoles involve cleavage of the alkyl chain.

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is the N-alkylation of imidazole with a tetradecyl halide, typically 1-bromotetradecane, in the presence of a base[1].

Reaction Scheme:

General synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, yet detailed, protocol that can be adapted by researchers.

Materials:

  • Imidazole

  • 1-Bromotetradecane

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Acetonitrile (or another suitable polar aprotic solvent like DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole in acetonitrile.

  • Addition of Base: Add powdered sodium hydroxide to the solution. The amount of base should be in slight molar excess relative to the imidazole.

  • Addition of Alkyl Halide: Slowly add 1-bromotetradecane to the stirred suspension. A molar equivalent or a slight excess relative to imidazole is typically used.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

    • Further purification can be achieved by column chromatography on silica gel if necessary.

Self-Validation: The purity of the final product should be assessed using techniques such as NMR spectroscopy and melting point determination. A sharp melting point and the absence of impurity signals in the NMR spectrum are indicative of a high-purity product.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be observed when handling this compound.

  • Safety: It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes[1].

  • Handling: Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat sources.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it suitable for a variety of applications in research and industry. This guide has provided a detailed overview of its molecular identity, physicochemical characteristics, spectroscopic signatures, and a representative synthetic protocol. A thorough understanding of these fundamental properties is essential for the effective and safe utilization of this versatile molecule. The provided experimental framework and data serve as a valuable resource for scientists and developers, enabling them to confidently incorporate this compound into their work.

References

  • ChemBK. 1H-imidazole, 1-tetradecyl-. [Link]

  • PubChem. 1H-Imidazole, 1-tetradecyl-. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... [Link]

  • ChemBK. 1H-imidazole, 1-tetradecyl-. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • PubChem. 1H-Imidazole, 1-tetradecyl-. [Link]

  • Google Patents.
  • ResearchGate. Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. [Link]

  • PubMed. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.. [Link]

  • NIST WebBook. 1H-Imidazole. [Link]

  • NIST WebBook. 1H-Imidazole. [Link]

  • Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

  • NIST WebBook. 1H-Imidazole. [Link]

  • ResearchGate. Structure and Properties of N,N-Alkylene Bis(N'-Alkylimidazolium) Salts. [Link]

  • ResearchGate. An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][3][4][5]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. [Link]

  • Royal Society of Chemistry. Physical properties and nanostructuring of long-chained homobaric imidazolium ionic liquids. [Link]

  • Reddit. How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. [Link]

  • Amazon AWS. Supporting Information for Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-based Ionic Liquids. [Link]

  • ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]

  • NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

  • PubChem. 1,2,4,5-Tetramethyl-1H-imidazole. [Link]

Sources

1-Tetradecyl-1H-imidazole CAS number 54004-47-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 54004-47-6 Molecular Formula: C₁₇H₃₂N₂ Document Type: Technical Guide & Experimental Protocol Version: 2.0

Part 1: Executive Summary & Strategic Significance

1-Tetradecyl-1H-imidazole (N-tetradecylimidazole) represents a critical amphiphilic building block in surface chemistry and pharmacological development. Structurally, it consists of a polar imidazole headgroup coupled with a hydrophobic C14 (myristyl) alkyl chain. This amphiphilic architecture grants it dual functionality:

  • Surface Engineering: It acts as a high-performance corrosion inhibitor for transition metals (Cu, Fe) by forming self-assembled monolayers (SAMs) that exclude aqueous electrolytes.

  • Ionic Liquid Precursor: It serves as the neutral "platform molecule" for synthesizing asymmetric imidazolium-based ionic liquids (e.g., 1-tetradecyl-3-methylimidazolium salts), which are pivotal in green solvent engineering and catalysis.

  • Biological Activity: Its lipophilicity (LogP ~5.58) facilitates membrane intercalation, providing broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria and fungi.

This guide provides a rigorous, field-validated framework for the synthesis, characterization, and application of 1-tetradecylimidazole, moving beyond basic descriptions to causal experimental logic.

Part 2: Physicochemical Profile[1]

Understanding the physical constants is prerequisite to experimental design. The high lipophilicity necessitates the use of non-polar to moderately polar organic solvents during processing.

Table 1: Core Physicochemical Properties

PropertyValueExperimental Implication
Molecular Weight 264.45 g/mol Stoichiometric calculations for alkylation.
Physical State Solid (Low Melting)Requires gentle heating for liquid-phase dosing; solid handling at RT.
Melting Point 56–58 °CPurify via recrystallization (cold hexane) or vacuum distillation.
Boiling Point ~393 °C (760 mmHg)High thermal stability; suitable for high-temp corrosion testing.
LogP ~5.58Highly lipophilic; insoluble in water, soluble in DCM, Ethanol, Toluene.
pKa (Conj. Acid) ~7.0–7.2 (Est.)Neutral at physiological pH; protonates in acidic environments (corrosion).

Part 3: Synthesis & Purification Workflow

Mechanistic Rationale

The synthesis utilizes a nucleophilic substitution (Sɴ2) pathway. The imidazole ring, deprotonated by a base, acts as the nucleophile attacking the electron-deficient carbon of 1-bromotetradecane.

  • Choice of Base: Potassium Carbonate (K₂CO₃) is preferred over Sodium Hydride (NaH) for safety and ease of handling, though it requires reflux conditions to ensure complete deprotonation/reaction.

  • Solvent System: Acetonitrile (ACN) or Dimethylformamide (DMF). ACN is preferred for easier workup (lower boiling point), while DMF accelerates the reaction rate due to better cation solvation.

Validated Protocol

Scale: 50 mmol basis.

Reagents:

  • Imidazole (3.40 g, 50 mmol)

  • 1-Bromotetradecane (13.87 g, 50 mmol)

  • Potassium Carbonate (10.35 g, 75 mmol, 1.5 eq)

  • Acetonitrile (100 mL)

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole in Acetonitrile. Add K₂CO₃. Stir at room temperature for 30 minutes to initiate deprotonation.

  • Alkylation: Add 1-Bromotetradecane dropwise over 15 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–82 °C (reflux) for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Filtration: Cool to room temperature. Filter off the solid inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with fresh ACN.

  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).

  • Purification (Critical):

    • Option A (Distillation): Vacuum distillation (high vacuum <1 mmHg) if high purity is required for electrochemical studies.

    • Option B (Recrystallization): Dissolve the crude residue in minimal hot hexane. Cool to 0 °C. The product precipitates as white crystals.

  • Validation: Confirm structure via ¹H-NMR (CDCl₃). Look for the triplet at ~3.9 ppm (N-CH₂).

Reaction Visualization

SynthesisPathway Imidazole Imidazole (C3H4N2) Transition Transition State (SN2 Attack) Imidazole->Transition Deprotonation AlkylHalide 1-Bromotetradecane (C14H29Br) AlkylHalide->Transition Electrophile Base Base Catalyst (K2CO3) Base->Transition Product This compound (Target) Transition->Product Alkylation Byproduct KBr + CO2 Transition->Byproduct

Figure 1: Sɴ2 Synthesis Pathway for 1-Tetradecylimidazole via base-catalyzed alkylation.

Part 4: Functional Applications & Mechanisms

Corrosion Inhibition (Surface Chemistry)

1-Tetradecylimidazole is a mixed-type inhibitor, effective in acidic media (e.g., 1M HCl).

  • Mechanism: The unshared electron pair on the N3 nitrogen atom coordinates with empty d-orbitals of metal atoms (Fe, Cu), creating a chemisorbed layer. The C14 alkyl chain extends away from the surface, forming a hydrophobic barrier that repels water and aggressive ions (Cl⁻).

  • Adsorption Isotherm: Typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.

Experimental Validation: Potentiodynamic Polarization

  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Ref: Ag/AgCl).

  • Electrolyte: 1M HCl with inhibitor concentrations (0, 10, 50, 100, 500 ppm).

  • Scan: ±250 mV vs. OCP at 1 mV/s.

  • Analysis: Calculate Inhibition Efficiency (

    
    ) using corrosion current densities (
    
    
    
    ).
    
    
Biological Interface (Antimicrobial)

The C14 chain length is often optimal for disrupting microbial lipid bilayers. This molecule acts as a non-ionic surfactant-like agent (or cationic if protonated at physiological pH).

  • Target: Fungal sterol biosynthesis and bacterial cell membranes.

  • Workflow: Determine Minimum Inhibitory Concentration (MIC) via broth microdilution against S. aureus and C. albicans.

Mechanism Visualization

CorrosionMechanism MetalSurface Metal Surface (Fe/Cu) [Anodic Sites] Inhibitor 1-Tetradecylimidazole (Solution Phase) Adsorption Chemisorption (N-Metal Coordination) Inhibitor->Adsorption Diffusion Adsorption->MetalSurface Lone Pair Donation Barrier Hydrophobic Barrier Formation (C14 Chain Alignment) Adsorption->Barrier Self-Assembly Protection Corrosion Inhibition (Blockade of H+/Cl-) Barrier->Protection Exclusion of Corrosives

Figure 2: Mechanistic action of 1-Tetradecylimidazole as a corrosion inhibitor.

Part 5: Safety & Handling (SDS Summary)

While less volatile than short-chain imidazoles, 1-tetradecylimidazole requires standard laboratory safety protocols.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Disposal: Incineration as organic waste containing nitrogen.

Part 6: References

  • Vertex AI Search. (2025). This compound Properties and Applications. Retrieved from 1

  • BOC Sciences. (n.d.). 1-Tetradecylimidazole - CAS 54004-47-6 Technical Data. Retrieved from

  • Google Patents. (2008). Corrosion inhibitor compositions (GB2442115A). Retrieved from 3

  • ResearchGate. (2024). Synthesis of tetradecylimidazole and corrosion inhibition studies. Retrieved from 4

  • National Institutes of Health (NIH). (2021). Facile Synthesis of Tetra-Branched Tetraimidazolium Ionic Liquids. Retrieved from 5

Sources

Thermal Stability of 1-Tetradecyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-tetradecyl-1H-imidazole, a long-chain alkyl-substituted heterocyclic compound with significant potential in pharmaceutical and material science applications. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related imidazole derivatives and ionic liquids to provide a robust framework for understanding its thermal behavior. The document outlines the key physicochemical properties, discusses probable thermal degradation pathways, and presents a detailed, field-proven protocol for thermogravimetric analysis (TGA) to enable researchers to perform self-validating thermal stability studies. This guide is intended to be a practical resource for scientists and developers working with this compound and similar long-chain N-substituted imidazoles, facilitating informed decisions on its handling, storage, and application at elevated temperatures.

Introduction: The Significance of this compound and its Thermal Profile

This compound is a versatile organic compound characterized by a polar imidazole head and a long, nonpolar tetradecyl tail. This amphiphilic nature makes it a valuable precursor in the synthesis of surfactants, ionic liquids, and functionalized materials.[1] Its applications are expanding in areas such as drug delivery systems, catalysis, and as a corrosion inhibitor, where its thermal stability is a critical parameter for ensuring efficacy, safety, and shelf-life.

Understanding the thermal stability of this compound is paramount for several reasons:

  • Manufacturing and Processing: Many synthetic and formulation processes require elevated temperatures. Knowledge of the decomposition temperature is crucial to prevent degradation of the molecule and the formation of potentially hazardous byproducts.

  • Storage and Shelf-life: The long-term stability of this compound is directly influenced by its thermal properties.[2] Storing the compound under appropriate temperature conditions is essential to maintain its purity and functionality.[2]

  • Application Performance: In its end-use applications, this compound may be exposed to varying thermal stresses. Its ability to withstand these conditions without degrading is a key determinant of its performance and reliability.

This guide provides a foundational understanding of the thermal characteristics of this compound, drawing upon the extensive knowledge base of related imidazole compounds to offer predictive insights and practical experimental guidance.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in a comprehensive thermal stability assessment. The following table summarizes its key characteristics based on available data.

PropertyValueSource
Molecular Formula C₁₇H₃₂N₂[2]
Molecular Weight 264.45 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 56-58 °C[2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in ethanol and chloroform[2]
Storage Recommendations Store in a cool, dry place away from heat and direct sunlight in a tightly sealed container.[2]

These properties indicate that this compound is a relatively stable solid at room temperature. Its insolubility in water and solubility in organic solvents are characteristic of molecules with a significant nonpolar component. The recommended storage conditions highlight the need to protect it from thermal stress to prevent degradation.[2]

Predicted Thermal Behavior and Decomposition Pathways

The thermal stability of such compounds is primarily dictated by the strength of the chemical bonds within the molecule. The key bonds to consider in this compound are the C-N bond connecting the alkyl chain to the imidazole ring and the C-H and C-C bonds within the tetradecyl chain, as well as the bonds within the aromatic imidazole ring.

Based on studies of similar molecules, the decomposition of this compound is likely to proceed through one or more of the following pathways:

  • Dealkylation: This is a common decomposition mechanism for N-alkyl heterocyclic compounds. At elevated temperatures, the C-N bond between the tetradecyl chain and the imidazole ring can cleave, leading to the formation of imidazole and a C14 alkene (tetradecene) or other C14 fragments.

  • Alkyl Chain Degradation: The long tetradecyl chain can undergo random scission at high temperatures, breaking down into smaller volatile hydrocarbon fragments.

  • Imidazole Ring Opening: Although the imidazole ring is aromatic and relatively stable, at very high temperatures, it can undergo ring-opening reactions, leading to the formation of various nitrogen-containing and unsaturated fragments.

The onset of thermal decomposition for long-chain alkylimidazoles typically occurs at temperatures above 200°C, with the exact temperature being influenced by factors such as the purity of the sample and the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability of this compound, thermogravimetric analysis (TGA) is the most direct and informative technique. The following protocol provides a robust methodology for obtaining reliable and reproducible data.

Principle of TGA

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information about the thermal stability of the material, its decomposition kinetics, and the composition of the residual material.

Instrumentation and Materials
  • Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance and a furnace capable of reaching at least 600°C.

  • Sample Pans: Inert sample pans, typically made of alumina or platinum.

  • Purge Gas: High-purity nitrogen (or another inert gas like argon) and/or air (for oxidative stability studies).

  • This compound Sample: A representative, homogenous sample of the material.

Step-by-Step Experimental Procedure
  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature according to the manufacturer's guidelines.

    • Start the purge gas flow (typically 20-50 mL/min) through the balance and furnace to create a stable, inert atmosphere.

  • Sample Preparation:

    • Tare an empty sample pan on the TGA's microbalance.

    • Carefully place a small, representative amount of the this compound sample (typically 5-10 mg) into the tared pan. A smaller sample size minimizes thermal gradients within the sample.

    • Record the initial sample mass.

  • TGA Measurement:

    • Place the sample pan into the TGA furnace.

    • Program the TGA with the following temperature profile:

      • Initial Temperature: 25°C

      • Equilibration: Hold at 25°C for 5 minutes to allow for thermal stabilization.

      • Heating Ramp: Increase the temperature from 25°C to 600°C at a constant heating rate of 10°C/min. A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experiment time.

      • Isothermal Hold (Optional): Hold at 600°C for 5-10 minutes to ensure complete decomposition.

    • Start the TGA run.

  • Data Analysis:

    • The TGA will record the sample mass as a function of temperature.

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (T_onset) , which is often calculated as the temperature at which a 5% weight loss occurs. This is a common metric for comparing the thermal stability of different materials.

    • The derivative of the weight loss curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of decomposition.

Causality Behind Experimental Choices
  • Inert Atmosphere (Nitrogen): Performing the analysis under a nitrogen atmosphere prevents oxidative degradation and ensures that the observed weight loss is due to thermal decomposition alone. For studying stability in the presence of air, a parallel experiment with air as the purge gas should be conducted.

  • Heating Rate (10°C/min): This rate is slow enough to allow for good temperature resolution of decomposition events but fast enough to complete the experiment in a reasonable timeframe. Faster heating rates can shift the decomposition to higher temperatures.

  • Sample Mass (5-10 mg): This small sample size minimizes heat transfer limitations and ensures that the entire sample is at a uniform temperature, leading to more accurate and reproducible results.

Visualization of Key Concepts

To further clarify the concepts discussed in this guide, the following diagrams have been generated.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg) instrument_prep->sample_prep tga_run TGA Run (25-600°C at 10°C/min under N2) sample_prep->tga_run data_collection Data Collection (Mass vs. Temp) tga_run->data_collection data_analysis Data Analysis data_collection->data_analysis t_onset Determine T_onset (e.g., 5% weight loss) data_analysis->t_onset report Generate Report t_onset->report end End report->end

Caption: Workflow for TGA analysis of thermal stability.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be formulated by examining its physicochemical properties and drawing parallels with structurally related compounds. This guide provides a framework for this understanding, highlighting the probable decomposition pathways and offering a detailed, self-validating experimental protocol for its determination using thermogravimetric analysis. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can confidently assess the thermal stability of this compound, ensuring its effective and safe use in a wide range of applications.

References

  • Bouling Chemical Co., Limited. 1-Tetradecyl-Ih-Imidazole.
  • ChemBK. 1H-imidazole, 1-tetradecyl-. (2024-04-09).

Sources

1-Tetradecyl-1H-imidazole literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Tetradecyl-1H-imidazole: Synthesis, Properties, and Multifaceted Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound characterized by a polar imidazole head and a long, nonpolar fourteen-carbon alkyl tail. This unique amphiphilic structure is the foundation for its wide-ranging applications, from surfactant and antimicrobial agent to a key precursor in the synthesis of ionic liquids and a potent corrosion inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, mechanisms of action, and practical experimental protocols.

Molecular Profile and Physicochemical Characteristics

This compound is an organic compound that is a white crystalline solid at room temperature.[1] Its structure, featuring a hydrophilic imidazole ring and a hydrophobic tetradecyl chain, dictates its chemical behavior and utility. This amphiphilic nature allows it to function at interfaces, a property central to many of its applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₃₂N₂[1][2]
Molar Mass 264.45 g/mol [1][2]
Appearance White to off-white solid[1][3]
Melting Point 56-58 °C[3]
Boiling Point 393.3 °C at 760 mmHg[1]
Density 0.9 g/cm³[1]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in ethanol, chloroform, and dimethyl sulfoxide[1][3]

Synthesis and Characterization

The most common and straightforward method for synthesizing this compound is through the N-alkylation of imidazole with a tetradecyl halide, typically 1-bromotetradecane.[1] This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbon of the 1-bromotetradecane.

General Synthesis Protocol

The synthesis involves the reaction of imidazole with 1-bromotetradecane in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or acetonitrile. The base is crucial as it deprotonates the imidazole, increasing its nucleophilicity and facilitating the reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole in a suitable solvent (e.g., ethanol).

  • Addition of Base: Add a stoichiometric equivalent of a strong base (e.g., powdered NaOH or KOH) to the solution and stir until it dissolves.

  • Addition of Alkyl Halide: Slowly add 1-bromotetradecane to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salt byproduct.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound as a white crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Imidazole Imidazole Reaction N-Alkylation (SN2) in Solvent Imidazole->Reaction Bromotetradecane 1-Bromotetradecane Bromotetradecane->Reaction Base Base (e.g., NaOH) Base->Reaction Reflux Reflux Reaction->Reflux Workup Work-up & Purification Reflux->Workup Product This compound Workup->Product Byproduct NaBr + H₂O Workup->Byproduct

Caption: Synthesis workflow for this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the imidazole ring and the long aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in their respective chemical environments.

  • FT-IR: Infrared spectroscopy will show characteristic absorption bands for the C-H bonds of the alkyl chain and the C=N and C-N bonds of the imidazole ring.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Core Applications and Mechanisms of Action

The versatility of this compound stems from its unique molecular architecture, enabling it to function effectively in various capacities.

Antimicrobial and Antifungal Agent

A significant body of research highlights the antimicrobial properties of imidazole derivatives, particularly those with long alkyl chains.[4][5][6] The antibacterial and antifungal activity is strongly correlated with the lipophilicity conferred by the tetradecyl group.[4]

Mechanism of Action: The primary mechanism of antimicrobial action is the disruption of the microbial cell membrane. The lipophilic tetradecyl tail intercalates into the lipid bilayer of the cell membrane, while the polar imidazole head remains at the surface. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane p1 p2 p3 p4 p5 p6 p7 p8 Molecule This compound Intercalation Intercalation of Tetradecyl Tail Molecule->Intercalation Disruption Membrane Disruption Intercalation->Disruption Leakage Leakage of Cytoplasm Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Ionic_Liquid_Synthesis Start This compound Reagent + Alkyl Halide (R'-X) Start->Reagent Quaternization Product 1-Tetradecyl-3-Alkylimidazolium Halide (Ionic Liquid) Reagent->Product Quaternization

Caption: Synthesis of an imidazolium-based ionic liquid.

Corrosion Inhibitor

Imidazole and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic and alkaline environments. [7][8]The inhibitive action is due to the adsorption of the molecule onto the metal surface.

Mechanism of Inhibition: The imidazole ring, with its lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring, adsorbs onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The long tetradecyl chain enhances this protective effect by creating a hydrophobic barrier, repelling water and corrosive species from the surface.

Safety and Handling

While this compound is considered relatively safe, appropriate safety precautions should be taken. [1]It is advisable to avoid inhalation of dust and contact with skin and eyes. [1]In case of contact, the affected area should be flushed with water. [1]Prolonged or repeated skin contact may cause dryness or cracking. [9]For detailed toxicological information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Storage: The compound should be stored in a cool, dry place in a tightly sealed container, away from heat and direct sunlight to prevent degradation. [3]

Conclusion and Future Perspectives

This compound is a molecule of significant scientific and industrial interest. Its straightforward synthesis and versatile properties make it a valuable compound in diverse fields. Future research is likely to focus on the development of novel ionic liquids with tailored properties, the design of more potent and specific antimicrobial agents, and the exploration of its potential in drug delivery systems and other advanced materials applications. The continuous investigation into imidazole derivatives promises to unlock new and innovative applications in chemistry, materials science, and medicine.

References

  • ChemBK. (2024, April 9). 1H-imidazole, 1-tetradecyl-. Retrieved from [Link]

  • PubChem. 1H-Imidazole, 1-tetradecyl-. Retrieved from [Link]

  • Sargorovschi, V., et al. (2010). Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. Chemistry Journal of Moldova.
  • Pernak, J., et al. (2001). Synthesis and Anti-microbial Activities of New Imidazolium and Benzimidazolium Chlorides. European Journal of Organic Chemistry.
  • Zhang, Q., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology.
  • Ghamartale, A., et al. (2022). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. BMC Microbiology.
  • Ortega-Tus, A., et al. (2021).
  • Park, J. M., et al. (2019). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water.
  • Rehioui, M., et al. (2024). 1,2,4-triazole-5-thione derivative for inhibiting carbon steel corrosion in 1M HCl: Synthesis, electrochemical, SEM/EDX, DFT, and MD investigations.
  • Zhang, Y., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for Evaluating Imidazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Imidazole Derivatives in Corrosion Mitigation

Corrosion is a relentless electrochemical process that degrades metallic structures, leading to significant economic losses and safety hazards across various industries, from oil and gas to infrastructure and electronics. The development of effective corrosion inhibitors is paramount in mitigating these effects. Among the diverse classes of organic inhibitors, imidazole and its derivatives have garnered substantial attention due to their exceptional performance, particularly in acidic and neutral environments.[1]

The efficacy of imidazole-based inhibitors stems from the unique electronic structure of the imidazole ring. The presence of nitrogen atoms with lone pair electrons and the aromatic nature of the ring facilitate strong adsorption onto metal surfaces.[2] This adsorption forms a protective barrier that impedes the corrosive species from reaching the metal, thereby stifling the anodic and cathodic reactions of the corrosion process.[2] The mechanism of inhibition is multifaceted, involving physisorption (electrostatic interactions) and chemisorption (covalent bonding) through the donation of electrons from the nitrogen and π-systems of the imidazole ring to the vacant d-orbitals of the metal.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for rigorously testing the efficacy of imidazole-based corrosion inhibitors. The methodologies detailed herein are designed to yield reliable and reproducible data, enabling a thorough understanding of inhibitor performance and mechanism of action.

Chapter 1: Foundational Experimental Design

A robust evaluation of a corrosion inhibitor necessitates a multi-pronged approach, combining gravimetric, electrochemical, and surface analysis techniques. This ensures a holistic understanding of the inhibitor's performance, from its overall effectiveness to the intricacies of its interaction with the metal surface.

Material and Solution Preparation: The Bedrock of Reproducibility

The quality and consistency of your materials and solutions are critical for obtaining meaningful results. Inconsistent surface preparation or solution composition can introduce significant variability, masking the true performance of the inhibitor.

Protocol 1: Metal Coupon Preparation

  • Cutting and Sizing: Obtain metal coupons of the desired material (e.g., mild steel, copper) with standardized dimensions (e.g., 1.5 cm x 1.0 cm).[4]

  • Abrasion: Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a uniform, smooth surface.

  • Degreasing: Thoroughly degrease the polished coupons by sonicating them in acetone or ethanol for 10-15 minutes.[4]

  • Rinsing and Drying: Rinse the coupons with distilled or deionized water, followed by a final rinse with acetone to facilitate rapid drying.[4]

  • Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.

Protocol 2: Corrosive and Inhibitor Solution Preparation

  • Corrosive Medium: Prepare the corrosive solution (e.g., 1 M HCl, 3.5 wt.% NaCl) using analytical grade reagents and distilled or deionized water.[2][5]

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of the imidazole-based inhibitor in the corrosive medium.

  • Test Solutions: Prepare a series of test solutions with varying concentrations of the inhibitor by diluting the stock solution with the corrosive medium.[6] It is crucial to test a range of concentrations to determine the optimal concentration for inhibition.

Chapter 2: Gravimetric Analysis - The Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[7] It provides a direct measure of material loss over a specific period. This method is standardized by ASTM G31.[8]

Principle of Operation

Metal coupons are weighed before and after immersion in the corrosive solution (with and without the inhibitor) for a predetermined time.[7] The difference in weight provides the amount of metal lost to corrosion.

Experimental Protocol
  • Initial Weighing: Accurately weigh the prepared metal coupons to four decimal places using an analytical balance.[4]

  • Immersion: Suspend the coupons in the test solutions (blank corrosive solution and solutions with different inhibitor concentrations) using a non-metallic holder.[9] Ensure the coupons are fully immersed.

  • Exposure: Maintain the test solutions at a constant temperature in a thermostatically controlled water bath for a specified duration (e.g., 24, 48, 72 hours).[4]

  • Cleaning: After the exposure period, remove the coupons, and clean them to remove corrosion products. A common cleaning solution is a mixture of 200 g/L NaOH and 20 g/L zinc dust at 70°C.[8]

  • Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them accurately.[4]

Data Analysis and Interpretation

The corrosion rate (CR) and inhibitor efficiency (IE%) are calculated using the following equations:

Corrosion Rate (CR) in mm/year:

CR = (K × W) / (A × T × D)

Where:

  • K = a constant (8.76 × 10^4)

  • W = weight loss in grams

  • A = area of the coupon in cm²

  • T = immersion time in hours

  • D = density of the metal in g/cm³

Inhibitor Efficiency (IE%):

IE% = [(CR_blank - CR_inh) / CR_blank] × 100

Where:

  • CR_blank = corrosion rate in the absence of the inhibitor

  • CR_inh = corrosion rate in the presence of the inhibitor

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)0.01501.25-
1000.00450.37570.0
2000.00230.19284.6
5000.00110.09292.6
10000.00150.12590.0

Table 1: Example data from a weight loss experiment.

Chapter 3: Electrochemical Techniques - A Deeper Dive into Corrosion Kinetics

Electrochemical methods offer rapid and detailed insights into the corrosion process and the mechanism of inhibition.[10][11] They are highly sensitive and can provide information on corrosion rates, inhibitor efficiency, and the type of inhibition (anodic, cathodic, or mixed).[1]

The Three-Electrode Setup: The Heart of Electrochemical Measurements

All electrochemical tests are performed using a three-electrode cell configuration connected to a potentiostat.[12]

  • Working Electrode (WE): The metal coupon being tested.

  • Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl).[12]

  • Counter Electrode (CE): A platinum or graphite electrode that completes the electrical circuit.[12]

G Potentiostat Potentiostat WE Working Electrode (Metal Coupon) Potentiostat->WE Controls Potential RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE Measures Potential CE Counter Electrode (e.g., Platinum) Potentiostat->CE Passes Current Electrolyte Corrosive Solution + Inhibitor WE->Electrolyte RE->Electrolyte CE->Electrolyte

Caption: A typical three-electrode electrochemical cell setup.

Potentiodynamic Polarization: Unraveling the Inhibition Mechanism

Potentiodynamic polarization is a powerful technique for determining the corrosion current density (i_corr) and understanding whether an inhibitor primarily affects the anodic or cathodic reaction.[13] The potential of the working electrode is scanned relative to the open-circuit potential (OCP), and the resulting current is measured.[12]

Protocol 3: Potentiodynamic Polarization Measurement

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).[14]

  • Potential Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[12]

  • Data Acquisition: Record the current density as a function of the applied potential.

Data Analysis:

The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).[14] The inhibitor efficiency is calculated as:

IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Where:

  • i_corr_blank = corrosion current density in the absence of the inhibitor

  • i_corr_inh = corrosion current density in the presence of the inhibitor

Inhibitor Concentration (ppm)E_corr (mV vs. Ag/AgCl)i_corr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-45015075-120-
500-4801270-11592.0

Table 2: Example data from a potentiodynamic polarization experiment.

A significant shift in the corrosion potential to more negative values in the presence of the inhibitor suggests cathodic inhibition, while a shift to more positive values indicates anodic inhibition.[14] If both anodic and cathodic currents are suppressed with little change in E_corr, the inhibitor is of a mixed type.[1]

Electrochemical Impedance Spectroscopy (EIS): Probing the Inhibitor Film

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[10][15] A small amplitude AC signal is applied to the working electrode at different frequencies, and the impedance of the system is measured.[10]

Protocol 4: EIS Measurement

  • Stabilization: As with potentiodynamic polarization, allow the OCP to stabilize.

  • Frequency Scan: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The data is typically presented as Nyquist and Bode plots.

Data Analysis:

The impedance data is often analyzed by fitting it to an equivalent electrical circuit model. A common model for a simple corrosion process is the Randles circuit. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion resistance.[2]

The inhibitor efficiency can be calculated from the R_ct values:

IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Where:

  • R_ct_blank = charge transfer resistance in the absence of the inhibitor

  • R_ct_inh = charge transfer resistance in the presence of the inhibitor

G cluster_0 Randles Equivalent Circuit Rs Solution Resistance (Rs) Rct Charge Transfer Resistance (Rct) Rs->Rct Cdl Double-Layer Capacitance (Cdl) Rct->Cdl

Caption: A simplified Randles circuit model for EIS data analysis.

Chapter 4: Surface Analysis Techniques - Visualizing the Protective Layer

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[16]

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the metal surface morphology. By comparing the surface of a coupon exposed to the corrosive environment with and without the inhibitor, the protective effect of the inhibitor film can be visualized.[17] A smooth surface in the presence of the inhibitor, compared to a pitted and corroded surface in its absence, is a strong indication of effective inhibition.

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical information about the metal surface at the nanoscale.[3] It can be used to assess the surface roughness and visualize the adsorbed inhibitor molecules on the surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface.[6] It can confirm the presence of nitrogen and other elements from the imidazole inhibitor on the surface and provide insights into the nature of the chemical bonds formed between the inhibitor and the metal.[3]

Chapter 5: Theoretical Studies - Predicting Inhibitor Efficiency

Quantum chemical calculations, based on Density Functional Theory (DFT), are increasingly used to correlate the molecular structure of inhibitors with their inhibition efficiency.[18][19] These calculations can predict parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO).[20] A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ΔE value suggests higher reactivity and better inhibition efficiency.[19]

Conclusion: A Synergistic Approach to Inhibitor Evaluation

The comprehensive evaluation of imidazole-based corrosion inhibitors requires a synergistic approach that integrates gravimetric, electrochemical, and surface analysis techniques, complemented by theoretical calculations. This multi-faceted methodology provides a robust and reliable assessment of inhibitor performance, from macroscopic corrosion rates to the molecular-level interactions at the metal-inhibitor interface. By following the protocols outlined in these application notes, researchers can generate high-quality data to advance the development of next-generation corrosion inhibitors.

References

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). PubMed. [Link]

  • Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. (2013). NACE International. [Link]

  • Imidazole as a Corrosion Inhibitor for Mild Steel in Acid Medium. (n.d.). International Journal of ChemTech Research. [Link]

  • Investigation of imidazole derivatives as corrosion inhibitors of copper in sulfuric acid: Combination of experimental and theoretical researches. (2021). ResearchGate. [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (2018). ResearchGate. [Link]

  • Experimental study of vinyl imidazole-based ionic liquids as corrosion inhibitors for carbon steel in acidic media. (2025). ResearchGate. [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). National Institutes of Health. [Link]

  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (2009). ASTM International. [Link]

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025). TCR Engineering. [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). OnePetro. [Link]

  • Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. (n.d.). Taylor & Francis Online. [Link]

  • Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International. [Link]

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). MDPI. [Link]

  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025). ACS Publications. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

  • Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2015). ASTM International. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. [Link]

  • Potentiodynamic Corrosion Testing. (2025). ResearchGate. [Link]

  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). NACE International. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate. [Link]

  • EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. [Link]

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (n.d.). Physical Chemistry Research. [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). OnePetro. [Link]

  • Methodologies for Assessing Chemical Toxicity to Aquatic Microorganisms: A Comparative Review. (n.d.). MDPI. [Link]

  • Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]

  • Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. [Link]

Sources

Application Note: 1-Tetradecyl-1H-imidazole in Organic Synthesis & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

1-Tetradecyl-1H-imidazole (CAS: 4316-74-9), often abbreviated as


-Im , is a specialized N-alkylated heterocycle. Unlike short-chain analogs (e.g., N-methylimidazole) used primarily as base catalysts or solvents, 

-Im is defined by its amphiphilic nature . The molecule consists of a polar, electron-rich imidazole headgroup and a hydrophobic 14-carbon alkyl tail.

This structural duality dictates its primary utility in organic synthesis:

  • Surfactant Ionic Liquid (SAIL) Precursor: It is the critical scaffold for synthesizing long-chain imidazolium salts used in micellar catalysis (Green Chemistry).

  • Lipophilic Ligand: It serves as a ligand for transition metals (Cu, Zn, Ni), solubilizing metal centers in non-polar organic media or creating metallosurfactants.

  • Corrosion Inhibition: It adsorbs onto metal surfaces (carbon steel, copper) to protect reaction vessels during acidic synthetic steps.

Physicochemical Data Table
PropertyValueRelevance to Synthesis
Molecular Formula

Scaffold calculation
Molecular Weight 264.46 g/mol Stoichiometry
Melting Point 56–58 °CSolid handling; melt polymerization
Solubility (Water) InsolublePhase transfer potential
Solubility (Organic) Soluble (EtOH,

, DMSO)
Homogeneous catalysis support
pKa (Conj. Acid) ~7.0–7.2 (Headgroup)Base catalysis/Buffering capacity
Appearance White Crystalline SolidPurity indicator

Core Application: Synthesis of Surfactant Ionic Liquids (SAILs)

The most high-impact application of


-Im is its conversion into Surfactant Ionic Liquids (SAILs) . These materials form micelles in water, creating "nanoreactors" that allow hydrophobic organic reactions (e.g., Cross-coupling, Aldol) to proceed in aqueous media without organic co-solvents.
Protocol A: Quaternization to 1-Tetradecyl-3-methylimidazolium Bromide ( )[2]

Objective: Synthesize the amphiphilic catalyst


 for use in micellar catalysis.

Reagents:

  • This compound (10 mmol, 2.64 g)

  • Bromomethane (or Methyl Iodide for iodide salt) (12 mmol) Note: Use alkyl halide in slight excess.

  • Solvent: Acetonitrile (

    
    ) or solvent-free (neat).
    
  • Atmosphere: Dry Nitrogen (

    
    ).
    

Step-by-Step Methodology:

  • Setup: Charge a dry, pressure-rated Schlenk tube or round-bottom flask with this compound.

  • Solvation (Optional): If using solvent, dissolve in minimal dry acetonitrile (5 mL). Author Note: Solvent-free synthesis is preferred for Green Chemistry compliance but requires careful temperature control.

  • Addition: Cool the vessel to 0°C. Add the alkyl halide dropwise to prevent thermal runaway (exothermic alkylation).

  • Reaction:

    • Conditions: Heat to 60°C with vigorous magnetic stirring.

    • Duration: 24 hours.[1]

    • Monitoring: Monitor by TLC (

      
      :MeOH 9:1) or 
      
      
      
      -NMR (disappearance of the imidazole C2-H proton shift at
      
      
      7.6 ppm).
  • Purification (Critical):

    • Evaporate solvent/excess halide under reduced pressure.

    • Wash: The resulting viscous oil/solid usually solidifies upon cooling. Wash the solid 3x with ethyl acetate (EtOAc) to remove unreacted neutral imidazole (starting material is soluble in EtOAc; the ionic liquid is not).

    • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace moisture.

  • Yield: Expect >90% yield of white/off-white hygroscopic solid.

Validation (NMR): Look for the diagnostic N-Methyl singlet at


 ~3.9 ppm and the acidic C2-H proton downfield at 

~9-10 ppm.

Application: Micellar Catalysis in Water

Once Protocol A is complete, the resulting


-Im derivative is used to catalyze organic transformations in water.

Mechanism: The long


 chain aggregates in water to form micelles. The hydrophobic interior of the micelle solubilizes organic reactants, while the ionic imidazolium headgroup resides at the interface, often stabilizing transition states or metal catalysts.
Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Couple phenylboronic acid and aryl halide in water using


 as the surfactant/promoter.
  • Catalyst Preparation: Prepare a 0.5 mol% solution of

    
     in water containing 5 mol% 
    
    
    
    (synthesized in Protocol A).
    • Insight: The solution will appear slightly turbid or clear depending on concentration (above Critical Micelle Concentration, CMC).

  • Reaction Assembly:

    • Add Aryl Halide (1.0 equiv).

    • Add Phenylboronic Acid (1.2 equiv).

    • Add Base (

      
      , 2.0 equiv).
      
  • Execution: Stir at room temperature (or mild heat, 50°C) in air.

  • Work-up: The product often precipitates out of the micellar solution or is extracted with minimal ethyl acetate. The aqueous phase containing the

    
    -catalyst can often be recycled.
    

Application: Coordination Chemistry (Ligand)

The neutral


-Im molecule acts as a monodentate ligand for transition metals, useful for synthesizing Metallosurfactants  or Coordination Polymers .
Protocol C: Synthesis of Dichlorobis(1-tetradecylimidazole)metal(II) Complexes

Target:


 where M = Cu(II), Zn(II).
  • Stoichiometry: 1:2 molar ratio of Metal Salt (

    
    ) to Ligand (
    
    
    
    -Im).
  • Solvent System: Ethanol (absolute).

  • Procedure:

    • Dissolve

      
       (1.0 mmol) in Ethanol (10 mL).
      
    • Dissolve 1-tetradecylimidazole (2.0 mmol) in Ethanol (10 mL).

    • Add the ligand solution to the metal solution dropwise.

  • Observation: Immediate color change (e.g., Green/Blue for Copper).

  • Isolation: Stir for 2 hours. Evaporate solvent to 50% volume. Cool to 4°C to induce crystallization.

  • Application: These complexes exhibit thermotropic mesomorphism (liquid crystal behavior) and are used as catalysts for oxidation reactions in non-polar solvents.

Visualizations & Workflows

Diagram 1: Synthetic Utility Map of this compound

This diagram illustrates the transformation pathways from the neutral precursor to active catalytic species.

C14_Utility_Map Precursor This compound (Neutral Precursor) Alkylation Alkylation (R-X, Heat) Precursor->Alkylation Complexation Coordination (MCl2, EtOH) Precursor->Complexation Adsorption Adsorption Isotherm Precursor->Adsorption SAIL Surfactant Ionic Liquid (C14-mim-X) Alkylation->SAIL Yield >90% Micelle Micellar Nanoreactor (Aq. Catalysis) SAIL->Micelle CMC Formation Metallo Metallosurfactant (M(C14-Im)2Cl2) Complexation->Metallo Ligand Binding Corrosion Corrosion Inhibitor (Acidic Media) Adsorption->Corrosion Surface Protection

Caption: Workflow converting the C14-imidazole scaffold into Ionic Liquids, Metal Complexes, and Inhibitors.

Diagram 2: Mechanism of Micellar Catalysis (The "Drug Development" Angle)

This details how the derived SAIL facilitates organic synthesis in water.

Micellar_Mechanism cluster_micelle Micellar Nanoreactor Water Aqueous Phase (Bulk Solvent) Head Imidazolium Head (+) (Interface) Water->Head Stabilization Tail C14 Alkyl Tail (Hydrophobic Core) Head->Tail Substrate Hydrophobic Drug Intermediate Tail->Substrate Solubilization Reaction Cross-Coupling / Oxidation (High Local Concentration) Substrate->Reaction Catalysis

Caption: Schematic of the SAIL micelle solubilizing hydrophobic substrates for aqueous synthesis.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Zhang, Q., et al. (2012).[3] One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Colonna, M., et al. (2018). Synthesis and Characterisation of Imidazolium Ionic Liquids. National Institutes of Health (PMC). [Link]

  • Obot, I. B., et al. (2020). Imidazole Derivatives as Corrosion Inhibitors for Steel in Acidic Media. International Journal of Electrochemical Science. [Link]

  • Klapötke, T. M., et al. (2012). Synthesis of tetrazoles and imidazoles coordinated to metal ions. ARKIVOC. [Link]

Sources

Application Note: Quantitative Analysis of 1-Tetradecyl-1H-imidazole via HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-Tetradecyl-1H-imidazole (also known as N-Tetradecylimidazole).[1]

This compound, characterized by a polar imidazole head group and a lipophilic C14 alkyl tail, behaves as a cationic surfactant.[1] This amphiphilic nature presents specific analytical challenges: severe peak tailing due to silanol interactions and high carryover due to hydrophobic adsorption.[1] This protocol overcomes these issues using a high-efficiency C18 separation with acidic mobile phase modification and a specific needle-wash routine, ensuring linearity (


) and reproducibility.[1]

Compound Profile & Mechanistic Insight[1][2]

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 264.26 Da
LogP ~6.6Highly Lipophilic: Requires high % organic solvent for elution.[1] prone to sticking to tubing/injectors.[1]
pKa ~7.0 (Imidazole)Basic: Will be protonated (

) at acidic pH.[1] Requires end-capped columns to prevent peak tailing.
Solubility Insoluble in waterSamples must be prepared in MeOH, ACN, or DMSO.
Ionization & Fragmentation Logic

This compound contains a basic nitrogen in the imidazole ring.[1] Under Electrospray Ionization (ESI) in positive mode, it readily forms the protonated molecular ion


.

Fragmentation Pathway: Upon Collision-Induced Dissociation (CID), the most energy-favorable pathway is the cleavage of the C-N bond between the alkyl chain and the imidazole ring. The charge is retained on the stable imidazole ring resonance structure.

  • Precursor:

    
     265.5 (
    
    
    
    )
  • Primary Product (Quant):

    
     69.1 (Protonated Imidazole Ring, 
    
    
    
    )
  • Neutral Loss: Tetradecene (

    
    )[1]
    

Experimental Protocol

Chemicals and Reagents
  • Analyte: this compound (Reference Standard, >98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Internal Standard (IS): 1-Decyl-1H-imidazole (analogous) or deuterated Imidazole-

    
     (if available).[1]
    
Sample Preparation

Due to the surfactant nature of the analyte, protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) to minimize losses on cartridge sorbents.

Protocol:

  • Aliquot: Transfer 50

    
    L of biological sample (Plasma/Serum) or environmental water into a 1.5 mL Eppendorf tube.[1]
    
  • Spike: Add 10

    
    L of Internal Standard solution (1 
    
    
    
    g/mL in ACN).
  • Precipitate/Extract: Add 200

    
    L of chilled Acetonitrile containing 0.1% Formic Acid.
    
    • Note: The acid helps disrupt protein binding.

  • Vortex: High speed for 60 seconds.

  • Centrifuge: 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 150

    
    L of supernatant to a silanized glass vial.
    
    • Warning: Do not use standard polypropylene vials if low concentrations are expected; hydrophobic adsorption may occur.

HPLC Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

    
    m).[1]
    
    • Why: Rapid resolution with double end-capping to reduce silanol interactions with the basic imidazole.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 2

    
    L.
    

Gradient Table:

Time (min) %B Description
0.00 10 Initial equilibration
0.50 10 Load sample
3.00 95 Ballistic gradient to elute lipophilic chain
4.50 95 Wash Step: Critical to remove carryover
4.60 10 Return to initial

| 6.00 | 10 | Re-equilibration |[1]

Mass Spectrometry Parameters
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Source: ESI Positive (ESI+).[1]

  • Spray Voltage: 4500 V.

  • Gas Temps: Source: 500°C / Desolvation: 550°C.[1]

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | This compound | 265.5 | 69.1 | 25 | Quantifier | | | 265.5 | 41.1 | 40 | Qualifier | | Internal Standard | (Depends on IS) | (Depends on IS) | - | Reference |[1]

Visual Workflows

Method Logic Flow

This diagram illustrates the critical decision points in the analytical workflow, emphasizing the handling of the hydrophobic tail.

MethodWorkflow Start Sample Collection Prep Extraction (PPT) Solvent: ACN + 0.1% FA Start->Prep Lyse & Solubilize Sep HPLC Separation C18 Column (High Organic Wash) Prep->Sep Supernatant Ion ESI+ Ionization [M+H]+ = 265.5 Sep->Ion Eluent Det MS/MS Detection MRM: 265.5 -> 69.1 Ion->Det Fragmentation Check Check: Peak Tailing? Det->Check Action Increase Buffer Strength or Switch to Phenyl-Hexyl Check->Action Yes

Figure 1: Analytical workflow emphasizing the extraction and detection logic.

Fragmentation Mechanism

The specific cleavage utilized for quantification.[1]

FragMech Parent Precursor Ion [C14-Imidazole + H]+ m/z 265.5 Frag1 Product Ion [Imidazole + H]+ m/z 69.1 Parent->Frag1 C-N Bond Cleavage Neutral Neutral Loss 1-Tetradecene (196 Da) Parent->Neutral Energy Collision Energy (25 eV)

Figure 2: ESI+ Fragmentation pathway showing the generation of the diagnostic imidazole ion.

Validation & Quality Control

To ensure Scientific Integrity , the following acceptance criteria must be met:

  • Linearity: Calibration curve (1–1000 ng/mL) must have

    
    . Weighting 
    
    
    
    is recommended to account for heteroscedasticity at the lower end.[1]
  • Recovery: Absolute recovery should be >80%. If lower, investigate binding to plasticware.[1]

  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ).[1] The analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Troubleshooting "Ghost Peaks"

If you observe carryover (peaks in blank samples):

  • Cause: The C14 chain adheres to the injection needle or rotor seal.

  • Fix: Implement a multi-solvent needle wash: Isopropanol:Acetonitrile:Acetone:Water (40:30:20:10) with 0.1% Formic Acid.[1] The acetone/IPA helps solubilize the lipid tail better than pure methanol.

References

  • PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Holcapek, M., et al. (2012).[1] Mass Spectrometry of Ionic Liquids. Wiley Encyclopedia of Analytical Chemistry. (Contextual grounding for N-alkylimidazole fragmentation).

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

  • Wu, L., et al. (2012).[1][3][4] Development of a HPLC/MS/MS method for simultaneous determination of tinidazole.... Journal of Pharmaceutical and Biomedical Analysis.[1][4] (Methodological basis for imidazole analysis). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Tetradecyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Yield Optimization & Troubleshooting for Long-Chain N-Alkyl Imidazoles

Introduction: The "Greasy" Imidazole Challenge

Welcome to the technical support hub. You are likely here because your synthesis of 1-tetradecyl-1H-imidazole (often abbreviated as C14-Im ) is failing to meet yield expectations (>85%) or is plagued by persistent impurities.

Synthesizing C14-Im is deceptively simple on paper—a standard


 substitution. However, in practice, the lipophilicity of the tetradecyl chain introduces specific challenges: emulsion formation during workup , difficulty separating unreacted alkyl halide , and unwanted quaternization  (dialkylation).

This guide abandons generic advice. Below are the specific protocols and troubleshooting workflows we use to rescue failing reactions.

Module 1: Reaction Setup & Kinetics

User Query: "My reaction is stalling at 60% conversion. I'm using 1 equivalent of base."

The Diagnosis

Incomplete conversion is rarely a time issue; it is a stoichiometry and base strength issue. The


 of imidazole is ~14.4. If you use a weak base (e.g., 

) without a phase transfer catalyst, the deprotonation is the rate-limiting step. If you use exactly 1 equivalent of base/alkyl halide, you risk stalling due to moisture quenching or side reactions.
The Solution: The "Excess Imidazole" Protocol

We recommend the NaH/THF route for high yield, or the KOH/DMSO route for scalability.

Optimized Stoichiometry Table
ComponentRoleRecommended Equiv.Why?
Imidazole Nucleophile1.2 – 1.5 Excess ensures all expensive/hard-to-remove alkyl halide is consumed. Imidazole is water-soluble and easy to wash away; 1-bromotetradecane is not.
1-Bromotetradecane Electrophile1.0 The limiting reagent.
NaH (60% in oil) Base1.5 Ensures complete deprotonation. Excess is quenched later.
TBAI (Optional) Catalyst0.05 Tetrabutylammonium iodide accelerates the reaction if using weaker bases (

).
Step-by-Step Protocol (High-Yield Route)
  • Deprotonation (Critical): Dissolve Imidazole (1.5 eq) in anhydrous THF under Argon. Cool to 0°C. Add NaH (1.5 eq) portion-wise.

    • Tech Note: Wait until

      
       evolution ceases completely (approx. 30-60 mins) before adding the alkyl halide. If you add the halide too early, the base may eliminate the halide (E2 reaction) rather than substituting it.
      
  • Addition: Add 1-bromotetradecane (1.0 eq) dropwise.

  • Reflux: Heat to mild reflux (65°C) for 6–12 hours.

  • Monitoring: Do not rely on TLC alone. The long alkyl chain makes the product and starting material travel similarly in non-polar solvents. Use NMR or GC-MS to confirm disappearance of the bromide.

Module 2: The Quaternization Trap

User Query: "I have a white solid precipitate that isn't sodium bromide. My yield is low."

The Mechanism of Failure

You are experiencing Dialkylation . The product (1-tetradecylimidazole) is still a nucleophile. If free alkyl halide is present and the reaction runs too hot or too concentrated, the product attacks a second molecule of alkyl halide, forming the 1,3-ditetradecylimidazolium salt .

Visualizing the Pathway

The diagram below illustrates the competition between the desired


 pathway and the parasitic quaternization.

ReactionPathway cluster_0 Phase 1: Deprotonation cluster_1 Phase 2: Alkylation cluster_2 Phase 3: The Trap (Over-Alkylation) Im Imidazole (Starting Material) Im_Anion Imidazolide Anion (Strong Nucleophile) Im->Im_Anion -H+ Base Base (NaH/KOH) Base->Im Product 1-Tetradecylimidazole (Target Product) Im_Anion->Product SN2 Attack RBr 1-Bromotetradecane (C14-Br) RBr->Product Salt 1,3-Ditetradecylimidazolium Bromide (Salt) RBr->Salt Product->Salt Attack on excess R-Br

Figure 1: Reaction pathway showing the critical divergence between mono-alkylation (green) and unwanted salt formation (red).

Prevention Strategy
  • Order of Addition: Always add the alkyl halide to the imidazole anion, not the other way around. This keeps the concentration of nucleophile high relative to the halide.

  • Solvent Choice: Avoid extremely polar solvents like pure DMSO if dialkylation is high; THF or Toluene moderates the reactivity of the neutral product.

Module 3: Purification & Workup (The "Oil" Issue)

User Query: "My product is a brown oil. I can't crystallize it, and it smells like the starting bromide."

1-Tetradecylimidazole has a melting point of approximately 40–45°C . It often supercools into a viscous oil. The main impurity is usually unreacted 1-bromotetradecane, which has a high boiling point and is difficult to remove via distillation without degrading the product.

Troubleshooting Workflow: The Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes Recryst Recrystallization Solvent: Hexane (Cold) Solid->Recryst Wash Hexane Wash (Product is less soluble than impurity) Recryst->Wash If purity < 95% AcidBase Acid/Base Extraction (The 'Magic' Step) Oil->AcidBase Extract_Step1 1. Dissolve in EtOAc 2. Extract with 1M HCl (aq) AcidBase->Extract_Step1 Extract_Step2 Aqueous Layer contains Product-H+ Organic Layer contains Impurities (R-Br) Extract_Step1->Extract_Step2 Extract_Step3 Basify Aqueous Layer (NaOH) Extract back into EtOAc Extract_Step2->Extract_Step3

Figure 2: Decision tree for purifying C14-imidazole based on physical state.

The "Acid-Base" Rescue Protocol (Highly Recommended)

If column chromatography is difficult (the product streaks on silica due to the basic nitrogen), use this chemical purification method:

  • Dissolve: Take your crude oil (containing Product + R-Br) and dissolve in Ethyl Acetate.

  • Protonate: Extract with 1M HCl (aq) (3x).

    • Chemistry: The imidazole nitrogen protonates (

      
      ), becoming water-soluble. The unreacted alkyl halide (
      
      
      
      ) remains neutral and stays in the Ethyl Acetate.
  • Separate: Discard the organic layer (which holds the R-Br impurity).

  • Basify: Take the acidic aqueous layer. Cool it on ice. Slowly add 6M NaOH until pH > 12. The product will deprotonate and crash out as an oil/solid.

  • Recover: Extract the cloudy aqueous mixture with fresh Ethyl Acetate. Dry over

    
     and evaporate.
    
    • Result: High purity product, free of starting halide.

Module 4: Advanced & Green Methods

User Query: "I want to avoid NaH and toxic solvents."

Microwave-Assisted Synthesis (Solvent-Free)

For rapid library generation or green synthesis, use a solvent-free approach.

  • Reagents: Imidazole (1.2 eq), 1-Bromotetradecane (1.0 eq),

    
     (0.1 eq), TBAB (0.05 eq).
    
  • Conditions: Mix solids/liquids in a microwave vial. Irradiate at 120°C for 15 minutes .

  • Workup: Dissolve the resulting melt in EtOAc, wash with water to remove salts, and evaporate.

  • Yield: Typically >90% with minimal byproducts.

References

  • Kikuchi, K., et al. (1974). "Synthesis and antibacterial activity of N-alkylimidazoles." Biochemical Pharmacology, 23(17), 2377-2386.

  • Ohno, H., & Yoshizawa, M. (2002). "Ion conductive characteristics of ionic liquids prepared by neutralization of alkylimidazoles." Solid State Ionics, 154, 303-309.
  • BenchChem Technical Support. (2025). "Purification of 1-Dodecyl-3-methylimidazolium Bromide and Precursors." Technical Note #BC-772.

  • Gabova, I. S., et al. (2020).[1] "N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates." Russian Journal of Organic Chemistry, 56, 2079–2086.[1]

  • Yadav, G. D. (2004).[2] "Phase Transfer Catalysis in Organic Synthesis." Industrial & Engineering Chemistry Research. (General PTC protocols for N-alkylation).

Sources

Degradation pathways of imidazolium ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Pathways of Imidazolium Ionic Liquids

Role: Senior Application Scientist Status: Operational Ticket ID: IL-DEG-001

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profiles of imidazolium-based ionic liquids (ILs). While often marketed as "stable" green solvents, imidazolium ILs exhibit distinct degradation pathways triggered by thermal stress, basic environments, and moisture.

This documentation is structured as a dynamic troubleshooting workflow designed to diagnose specific experimental anomalies.

Module 1: Thermal Stability & Decomposition

User Query: "My ionic liquid turned dark brown/black upon heating, well below its reported decomposition temperature. Is it degraded?"

Diagnosis: You are likely observing the onset of thermal degradation via nucleophilic attack , often exacerbated by impurities. While TGA (Thermogravimetric Analysis) onset temperatures (


) are frequently cited >300°C, long-term isothermal exposure at lower temperatures (e.g., 120–150°C) can trigger significant decomposition.

Technical Explanation: The primary mechanism for thermal breakdown in imidazolium ILs is the Reverse Menshutkin Reaction (dealkylation). The anion acts as a nucleophile, attacking the alkyl group attached to the nitrogen, reverting the IL into a neutral imidazole and an alkyl halide. A secondary pathway is Hofmann Elimination , yielding an alkene and an acid.

The "darkening" is caused by the polymerization of trace decomposition products (like free imidazoles or alkenes) forming oligomeric "char," even if the bulk mass loss is minimal.

Troubleshooting Protocol:

SymptomProbable CauseVerification Step
Color Change (Yellow/Brown) Formation of trace oligomers/char.UV-Vis: Check absorbance at 290–400 nm. NMR: Look for small impurity peaks in the aliphatic region.
Mass Loss (Isothermal) Volatilization of breakdown products (alkyl halides).Isothermal TGA: Hold at

for 12 hours. Significant mass loss (>1%) indicates instability.
Acidity Increase Hofmann elimination generating HX (e.g., HCl, HF).pH Paper: Test vapor headspace (wetted paper).

Visualized Pathway:

ThermalDegradation IL Imidazolium Cation [BMIM]+ RevMen Reverse Menshutkin (SN2 Attack) IL->RevMen Hofmann Hofmann Elimination (Basic Anion) IL->Hofmann Anion Nucleophilic Anion (Cl-, Br-, I-) Anion->RevMen Anion->Hofmann Prod1 1-Methylimidazole (Neutral) RevMen->Prod1 Prod2 Alkyl Halide (Volatile) RevMen->Prod2 Hofmann->Prod1 Prod3 Alkene (Volatile) Hofmann->Prod3 Prod4 Acid (HX) Hofmann->Prod4

Figure 1: Thermal decomposition pathways. The Reverse Menshutkin reaction predominates with nucleophilic anions (halides), while Hofmann elimination occurs with basic anions or at higher temperatures.

Module 2: Chemical Instability (Base Sensitivity)

User Query: "I treated my IL with a base, and the reaction mixture solidified or showed unexpected side products."

Diagnosis: You have triggered C2-Deprotonation , leading to the formation of an N-Heterocyclic Carbene (NHC).[1][2] The proton at the C2 position of the imidazolium ring is acidic (


 in DMSO).

Technical Explanation: Upon exposure to a base (or even active metal surfaces), the C2-H is removed, generating a singlet carbene.[2] This carbene is highly reactive and can:

  • Dimerize to form enetetramines.

  • React with electrophiles (aldehydes, ketones) in your mixture.

  • Undergo ring-opening hydrolysis if water is present.

Troubleshooting Protocol:

  • Deuterium Exchange Test (The "Gold Standard"):

    • Mix a small aliquot of IL with

      
       and a weak base (e.g., 
      
      
      
      or even triethylamine).
    • Observation: Disappearance of the C2-H signal in

      
       NMR (
      
      
      
      ppm) indicates high acidity and rapid exchange.
  • C2-Methylation:

    • Solution: Switch to C2-methylated ILs (e.g., [BMMIM][NTf2]). Replacing the acidic proton with a methyl group significantly increases stability against bases, though it does not make them immune to extremely strong bases (e.g.,

      
      -BuLi).
      

Visualized Pathway:

CarbeneFormation Imid Imidazolium Cation (Acidic C2-H) Carbene N-Heterocyclic Carbene (NHC) Imid->Carbene Deprotonation (-H+) Base Base (OH-, Et3N, etc.) Base->Carbene Path1 Dimerization (Enetetramine) Carbene->Path1 Path2 Adduct Formation (with Electrophiles) Carbene->Path2 Path3 Ring Opening (Hydrolysis) Carbene->Path3

Figure 2: Base-catalyzed degradation. The formation of the reactive NHC intermediate is the gateway to multiple side reactions.

Module 3: Hydrolytic Instability (Anion Issues)

User Query: "My glassware is etched, and the pH of my aqueous IL solution dropped over time."

Diagnosis: This is a classic sign of Anion Hydrolysis , specifically common with Hexafluorophosphate (


) and Tetrafluoroborate (

) anions.

Technical Explanation: While often termed "hydrophobic,"


 and 

are chemically unstable in the presence of water and heat/acid. They undergo hydrolysis to release Hydrofluoric Acid (HF), which etches glass and lowers pH.
  • Stability Order:

    
     (in terms of hydrolytic susceptibility, though 
    
    
    
    is kinetically slower to hydrolyze than
    
    
    under neutral conditions, it releases more HF once triggered).

Hydrolysis Reaction (Stepwise for


): 



Troubleshooting Protocol:

SymptomVerificationSolution
Glass Etching Visual inspection of flask walls (cloudiness).Immediate: Neutralize with

. Prevention: Switch to

(Bis(triflimide)) or FAP anions.
New NMR Peaks

NMR:
Look for HF signal or

species.

NMR:
Shift from septet (

) to phosphate peaks.
Use plastic (PTFE/PFA) labware if fluorinated anions are required in aqueous media.

Visualized Pathway:

Hydrolysis PF6 [PF6]- Anion Inter POF3 (Phosphoryl Fluoride) PF6->Inter Hydrolysis 1 HF HF (Hydrofluoric Acid) PF6->HF Water H2O / H+ Water->Inter Inter->HF H3PO4 H3PO4 (Phosphoric Acid) Inter->H3PO4 Hydrolysis 2

Figure 3: Hydrolytic breakdown of the Hexafluorophosphate anion. Note the generation of HF, which is hazardous and corrosive to glass.

Module 4: Purification & Recovery

User Query: "How do I clean up a degraded IL? Can I remove the color?"

Guidance: Once an IL has degraded (darkened), "reversing" the damage is impossible, but purification can remove the byproducts.

  • Removing Volatiles (Halides/Alkenes):

    • Protocol: High-vacuum drying (

      
      ) at moderate temperature (
      
      
      
      ) for 24 hours.
    • Note: This removes water and volatile organic breakdown products.

  • Removing Color (Char/Oligomers):

    • Protocol: Dissolve IL in a suitable solvent (e.g., DCM or Acetonitrile). Add activated charcoal (10 wt%) or pass through a short pad of neutral alumina. Filter and remove solvent.[3]

    • Efficiency: This improves optical clarity but does not remove non-volatile ionic impurities.

  • Removing Ionic Impurities (Halides from synthesis):

    • Protocol: For hydrophobic ILs (e.g.,

      
      ), wash repeatedly with ultrapure water until the wash water shows no precipitate with 
      
      
      
      (silver nitrate test for halides).

References

  • Thermal Stability Mechanisms

    • Title: Thermal stability of imidazolium-based ionic liquids.[1][3][4][5][6][7]

    • Source: ResearchGate / French-Ukrainian Journal of Chemistry.
    • URL:

  • Base-Catalyzed Degradation (Carbenes)

    • Title: The Chemistry of the C2 Position of Imidazolium Room Temper
    • Source: ResearchGate / European Journal of Organic Chemistry.
    • URL:

  • Hydrolysis of Fluorinated Anions

    • Title: Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.
    • Source: PubMed / NIH.
    • URL:

  • Purification Protocols

    • Title: Purification of Imidazolium Ionic Liquids for Spectroscopic Applications.[8]

    • Source: Academia.edu.
    • URL:

Sources

Troubleshooting poor performance of imidazole corrosion inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Subject: Troubleshooting Performance Anomalies in Heterocyclic Inhibitor Systems

Executive Summary

Welcome to the technical support hub for imidazole-based corrosion inhibitors. This guide addresses the specific physicochemical challenges encountered when deploying imidazole derivatives (e.g., benzimidazole, imidazoline) on transition metals (Copper, Mild Steel).

While imidazole scaffolds are common in drug development for their bioactivity, their application in materials science relies on the interaction between the nitrogen lone pair electrons and metal


-orbitals. Failures in this domain are rarely due to "bad chemistry" but rather thermodynamic misalignment  or electrochemical artifacts .
Part 1: Diagnostic Triage

Symptom-to-Root Cause Analysis [1]

Before altering your molecular design, use this logic flow to identify the failure mode.

TroubleshootingFlow Start Start: Define Failure Mode Q1 Is Inhibition Efficiency (IE%) < 50%? Start->Q1 Q2 Does IE% drop as Temp increases? Q1->Q2 No (IE is moderate) Cause3 Root Cause: Anodic/Cathodic Mismatch (Check Tafel Slopes) Q1->Cause3 Yes (IE is very low) Q3 Does IE% drop at high concentration? Q2->Q3 No (Stable at Temp) Cause2 Root Cause: Physisorption Dominance (Weak Van der Waals forces) Q2->Cause2 Yes Cause1 Root Cause: Steric Hindrance / Self-Interaction (Pyridine-type dominance) Q3->Cause1 Yes (>500-1000 ppm) Action3 Action: Verify Surface Roughness (CPE Analysis) Q3->Action3 No Action1 Action: Reduce Conc. to <500ppm or Modify Alkyl Chain Cause1->Action1 Action2 Action: Introduce Synergist (KI) to induce Chemisorption Cause2->Action2 Cause3->Action3

Figure 1: Decision tree for isolating the physicochemical origin of inhibitor failure.

Part 2: Thermodynamic & Kinetic Instabilities
Issue 1: The "More is Less" Paradox

User Query: I increased my imidazole concentration from 500 ppm to 1000 ppm, expecting better protection, but the corrosion rate actually increased (and pitting appeared). Why?

Technical Explanation: This is a classic signature of adsorption mode switching . Imidazoles interact with metal surfaces via two nitrogen centers:[2]

  • Pyrrole-type (-NH-): Promotes flat, high-coverage adsorption.

  • Pyridine-type (=N-): Promotes perpendicular, lower-coverage adsorption.

At lower concentrations (~500 ppm), the molecule often adopts a flat orientation (pyrrole-dominant), maximizing surface coverage (


). At high concentrations (1000 ppm+), lateral repulsion between molecules forces them to stand vertically (pyridine-dominant) or form clusters in solution rather than on the metal. This exposes the metal surface to localized attack (pitting) [1].

Corrective Protocol:

  • Step 1: Run a concentration sweep (100, 300, 500, 1000 ppm).

  • Step 2: Plot

    
     vs. 
    
    
    
    (Langmuir Isotherm).
  • Step 3: If the curve deviates from linearity at high

    
    , identify the inflection point. That is your Critical Micelle Concentration (CMC) or steric limit. Do not exceed this concentration. 
    
Issue 2: Thermal Degradation

User Query: My inhibitor works at 25°C but fails at 60°C. Is the molecule decomposing?

Technical Explanation: Likely not. The molecule is stable, but the adsorption bond is breaking. Imidazoles often rely on physisorption (electrostatic attraction), which is exothermic (


). According to Le Chatelier’s principle, increasing temperature shifts the equilibrium toward desorption.

Data Validation (Thermodynamics): Calculate the Standard Free Energy of Adsorption (


) using your experimental data:



Value
Mode of InteractionDiagnosis
> -20 kJ/mol Physisorption Unstable at High T. The inhibitor is held only by weak electrostatic forces.
< -40 kJ/mol Chemisorption Stable. A coordinate covalent bond has formed (N lone pair

Metal d-orbital).
-20 to -40 kJ/mol Mixed Mode Common for imidazoles.

Solution: If your


 is > -20 kJ/mol, you must enable chemisorption (see Part 4: Synergism) [2][3].
Part 3: Electrochemical Diagnostics (EIS)
Issue 3: Depressed Nyquist Arcs

User Query: My Nyquist plot is not a perfect semicircle; it is depressed/flattened. Is my potentiostat broken?

Technical Explanation: No. A perfect semicircle implies a pure capacitor, which only exists on perfectly polished, homogeneous surfaces. A depressed arc indicates frequency dispersion caused by surface roughness or chemical inhomogeneity.

You must model this using a Constant Phase Element (CPE) rather than a capacitor (


).

Experimental Protocol: EIS Setup & Analysis

  • OCP Stabilization: Allow Open Circuit Potential to stabilize for 30 mins (variation < 1 mV/min).

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (to maintain linearity).

  • Equivalent Circuit Modeling:

    • Use the circuit:

      
      
      
    • Where

      
       is the CPE.
      
    • Calculate effective Double Layer Capacitance (

      
      ) using the formula:
      
      
      
      
    • Success Metric: A decrease in

      
       indicates the inhibitor has replaced water molecules (which have high dielectric constant) on the metal surface [4].
      
Part 4: Optimization via Synergism

The "Silver Bullet" for Imidazoles: If your imidazole has poor efficiency (<80%) or fails at high temperatures, do not resynthesize immediately. Add Iodide ions.

The Synergistic Mechanism: Imidazoles are often protonated (


) in acid media. Metal surfaces in acid are also positively charged, leading to electrostatic repulsion.
  • Step 1: Iodide ions (

    
    ) specifically adsorb to the metal surface.
    
  • Step 2: The surface charge flips to negative.

  • Step 3: The cationic inhibitor (

    
    ) is electrostatically attracted to the iodide layer, forming a "bridge."
    

This stabilizes the film and can boost efficiency from ~50% to >95% [5][6].

Synergism cluster_result Result Metal Metal Surface (+) Iodide Iodide Ion (I-) Metal->Iodide Specific Adsorption Inhibitor Imidazole (ImH+) Iodide->Inhibitor Electrostatic Attraction (Coulombic Bridge) Result Stable Protective Film (Efficiency > 90%) Inhibitor->Result

Figure 2: The Iodide-Bridge Mechanism. The anion acts as a linker between the positively charged metal and the cationic inhibitor.

Implementation Protocol:

  • Additive: Potassium Iodide (KI).[3][4][5]

  • Concentration: 1 mM to 5 mM (typically very low amounts are required).

  • Observation: Look for a dramatic increase in

    
     (Charge Transfer Resistance) in your EIS data.
    
References
  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment. Materials (Basel). (2020). Analysis of concentration-dependent adsorption modes (pyrrole vs. pyridine type) and micro-pitting at high concentrations.[6]

  • Thermodynamic adsorption parameters of Imidazole derivatives. ResearchGate. (2021). Calculation of Gibbs free energy and distinction between physisorption and chemisorption.

  • In Situ Studies of Imidazole and Its Derivatives as Copper Corrosion Inhibitors. ResearchGate. (2025). Review of activation energies and Langmuir isotherm fitting for copper substrates.

  • Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor.International Journal of Corrosion. (2022). Methodology for interpreting

    
     and 
    
    
    
    changes in acidic media.
  • Synergistic Effect of Iodide Ions on Corrosion Inhibition. Journal of Materials and Environmental Science. (2023). Detailed mechanism of halide-induced synergism stabilizing the adsorption layer.

  • Synergistic inhibition effect of imidazoline derivative and potassium iodide. ResearchGate. (2025).[3] Confirmation of chemisorption enhancement via XPS analysis when using KI additives.

Sources

Technical Support Center: 1-Tetradecyl-1H-imidazole Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Tetradecyl-1H-imidazole. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our goal is to provide not just methods, but the scientific reasoning behind them, ensuring you can make informed decisions in your work.

Introduction: Understanding the Challenge

This compound is an amphiphilic molecule, possessing a polar imidazole head group and a long, nonpolar 14-carbon alkyl (tetradecyl) chain. This dual nature is the primary reason for its challenging solubility profile. The long hydrocarbon tail imparts significant hydrophobicity, making it practically insoluble in water.[1] Conversely, it is readily soluble in various organic solvents.[1][2] This guide will walk you through systematic, proven methods to overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

Understanding the baseline solubility in common laboratory solvents is the first step in designing your experiment. The molecule is a white to off-white solid at room temperature with a melting point of 56-58 °C.[1] Its solubility is dictated by the "like dissolves like" principle.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble in Water[1]; Soluble in Alcohols[1][2]The long C14 alkyl chain dominates, preventing dissolution in highly polar water. Alcohols can better solvate both the alkyl chain and the imidazole ring.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble[2]These solvents have a polarity that is intermediate enough to effectively solvate the entire amphiphilic structure.
Nonpolar Toluene, Chloroform, HexaneSoluble in Chloroform[1]; Sparingly soluble to insoluble in HexaneChloroform and Toluene can effectively solvate the long alkyl chain. Highly nonpolar solvents like hexane may not sufficiently interact with the polar imidazole head.
Q2: I'm struggling to dissolve this compound in an aqueous solution. What is the first and most effective method I should try?

The most direct and effective method to dramatically increase aqueous solubility is through pH adjustment , specifically acidification.

Scientific Rationale: The imidazole ring contains a basic nitrogen atom (N-3) that can be protonated by an acid. This reaction converts the neutral, insoluble free base into a positively charged imidazolium salt. This salt form is an ionic species, which is significantly more polar and, therefore, much more soluble in water.[3][4] The parent imidazole has a pKa of approximately 6.95 for its conjugate acid, meaning it is readily protonated in acidic conditions.[5]

Protonation cluster_reagents Reagents Compound_insoluble This compound (Insoluble Free Base) Compound_soluble 1-Tetradecyl-1H-imidazolium Salt (Soluble Cation) Compound_insoluble->Compound_soluble + H⁺ Compound_soluble->Compound_insoluble - H⁺ (add base) Acid H⁺ (from HCl, etc.) Water H₂O (Solvent)

Figure 1. Protonation of the imidazole ring to form a water-soluble salt.

Experimental Protocol: Preparation of an Acidified Aqueous Stock Solution

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add a portion of the final desired volume of deionized water (e.g., add 8 mL if the final volume is 10 mL). The compound will likely remain as a solid suspension.

  • Acidify: While stirring, add a strong acid (e.g., 1M HCl) dropwise.

  • Observe: Continue adding acid until the solid completely dissolves, resulting in a clear solution. Monitor the pH. The solution will be acidic.

  • QS to Volume: Once dissolved, add the remaining deionized water to reach the final target volume and concentration.

  • Self-Validation Check: To confirm that solubility is pH-dependent, take a small aliquot of the clear solution and add a base (e.g., 1M NaOH). The original insoluble compound should precipitate out of the solution as the pH increases.

Q3: Can I use co-solvents to improve solubility for my formulation?

Yes, using a co-solvent is a very common and effective strategy, particularly when a purely aqueous or purely organic solvent is not suitable for your application.[6][7]

Scientific Rationale: A water-miscible organic co-solvent acts as a "bridge" between the nonpolar alkyl tail of your compound and the highly polar water molecules. The co-solvent reduces the overall polarity (dielectric constant) of the solvent system, making it more favorable for the hydrophobic portion of the molecule to be solvated.[7]

Cosolvent Start Insoluble Compound in Water Add_Cosolvent Add Water-Miscible Organic Co-solvent (e.g., Ethanol, DMSO) Start->Add_Cosolvent Test_Ratio Test Initial Ratio (e.g., 10-20% Organic) Add_Cosolvent->Test_Ratio Soluble Homogeneous Solution Achieved Test_Ratio->Soluble  Yes Increase_Ratio Incrementally Increase Co-solvent % Test_Ratio->Increase_Ratio  No Increase_Ratio->Test_Ratio Re-evaluate

Figure 2. Workflow for using a co-solvent to increase solubility.

Experimental Protocol: Co-solvent System Development

  • Select Co-solvent: Choose a water-miscible organic solvent appropriate for your downstream application (e.g., Ethanol, Isopropanol, DMSO, DMF).

  • Initial Test: Prepare a small test solution. First, dissolve the this compound in a minimal amount of the pure organic co-solvent.

  • Titrate with Water: While stirring, slowly add water to the organic solution. Observe for any signs of precipitation.

  • Determine Ratio: Note the ratio of co-solvent to water at which the compound remains fully dissolved at your target concentration.

  • Self-Validation Check: Prepare the final solution by pre-mixing the determined ratio of co-solvent and water first, then add the solid this compound. It should dissolve directly in the optimized solvent blend.

Table 2: Suggested Starting Co-Solvent Systems

Co-solventStarting Ratio (Co-solvent:Water)Notes
Ethanol20:80 to 50:50Commonly used, low toxicity. Good for biological applications.
DMSO10:90 to 30:70Very strong solvent, but may affect some biological assays.[2]
PEG 300/40010:90 to 40:60Often used in pharmaceutical formulations to enhance solubility.
Q4: Is heating a viable method to increase the solubility of this compound?

Yes, for many compounds, solubility increases with temperature.[8] Given that this compound has a melting point of 56-58 °C, gentle heating can be an effective method.[1]

Scientific Rationale: Increasing the temperature provides the system with more thermal energy. This energy helps to overcome the intermolecular forces in the solid crystal lattice and increases the kinetic energy of the solvent molecules, leading to more effective solvation.

Experimental Protocol: Temperature-Assisted Dissolution

  • Prepare Slurry: Create a slurry of the compound in the desired solvent at room temperature.

  • Gentle Heating: Place the slurry in a water bath and slowly increase the temperature while stirring. Do not exceed the melting point (56-58 °C) initially to avoid "oiling out."

  • Observe Dissolution: Note the temperature at which the compound fully dissolves.

  • Self-Validation Check (Crucial): Allow the solution to cool back to room temperature slowly. Observe carefully for any precipitation. A solution that is only stable when hot is a supersaturated solution at room temperature and may not be suitable for many applications. If it precipitates, you may need to combine heating with the co-solvent or pH adjustment methods.

Caution: Be aware of the potential for compound degradation at elevated temperatures over long periods. A color change (e.g., to yellow or brown) can be an indicator of degradation.

Advanced Topic: Ionic Liquid Formation

For applications requiring a highly stable, concentrated, and water-soluble form, consider converting this compound into an imidazolium-based ionic liquid.

Scientific Rationale: This involves reacting the N-3 nitrogen with an alkylating agent (e.g., methyl iodide, butyl bromide). This process, called quaternization, forms a permanent positive charge on the imidazole ring, creating an organic salt that is often liquid at room temperature and highly soluble in polar solvents.[9][10][11]

Quaternization cluster_reagents Reagent Start This compound Product 1-Alkyl-3-tetradecyl- imidazolium Salt (Ionic Liquid) Start->Product + Alkyl Halide Reagent Alkyl Halide (e.g., CH₃I, C₄H₉Br)

Figure 3. Synthesis of an ionic liquid via quaternization.

This is a synthetic modification and should be approached as a chemical reaction rather than a simple dissolution protocol. It is presented here as an advanced strategy for formulation development.

Troubleshooting Quick Guide

  • Problem: My compound dissolved with acid but "crashed out" when I adjusted the pH back towards neutral/basic for my experiment.

    • Cause: You have reversed the protonation reaction, converting the soluble salt back into the insoluble free base.

    • Solution: Your experimental buffer system must be at a sufficiently low pH to maintain protonation and solubility. Alternatively, use a co-solvent system that does not rely on pH.

  • Problem: The compound "oiled out" instead of dissolving when I heated it.

    • Cause: You exceeded the compound's melting point without sufficient solvent interaction. The molten, hydrophobic compound is immiscible with the aqueous phase.

    • Solution: Use a lower temperature, increase stirring, or add a small amount of co-solvent before heating to aid the initial dissolution process.

  • Problem: The solution is cloudy even after trying these methods.

    • Cause: You may be above the solubility limit for that specific solvent system, or the compound may have impurities.

    • Solution: Try increasing the amount of co-solvent or acid. If that fails, filter the solution and determine the concentration of the clear filtrate to find the actual solubility limit under those conditions.

References

  • 1-Tetradecyl-Ih-Imidazole - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Bouling Chemical Co., Limited.
  • 1H-imidazole, 1-tetradecyl- - ChemBK. (2024-04-09).
  • Imidazole - Solubility of Things.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Imidazole - Wikipedia . [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants . (2022). PMC - NIH. [Link]

  • Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone . (2019-07-08). ResearchGate. [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview . (2010). Scholars Research Library. [Link]

  • Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction . (2020-07-10). Frontiers. [Link]

Sources

Technical Support Center: Handling & Purification of Imidazolium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMS-HYGRO-001 Topic: Managing Hygroscopicity in Imidazolium-Based Ionic Liquids and NHC Precursors Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Core Causality

Why is this happening? Imidazolium salts (e.g., [BMIM][Cl], [EMIM][PF₆]) are inherently hygroscopic due to the strong hydrogen-bonding capability of the C2-proton and the charge density of the anion. Water does not merely "dilute" these salts; it disrupts the crystal lattice (often turning solids into oils/goos) and, more critically, acts as a proton source that poisons N-Heterocyclic Carbene (NHC) generation.

The Golden Rule: Treat every imidazolium salt as "wet" until proven otherwise. A "dry" appearance is deceptive; water content as low as 500 ppm can quench organometallic catalysis.

The Anion Matrix: Hygroscopicity vs. Stability

Not all salts behave the same. The anion dictates the water uptake mechanism and the risk of chemical decomposition (hydrolysis).

Anion FamilyRepresentativeHygroscopicityHydrolytic StabilityHandling Recommendation
Halides

,

,

Extreme HighStore in desiccator/glovebox. Vacuum dry at

.
Fluorinated

,

Moderate to LowLow (Risk of HF)Do not heat >

if wet.
Moisture + Heat

Hydrofluoric Acid.
Sulfonyls

(TFSI)
Very Low (Hydrophobic)HighEasiest to handle. Can often be dried on Schlenk line.
Carboxylates

HighModerateProne to "goo" formation. Azeotropic drying recommended.[1]

Troubleshooting Protocols: Drying & Purification

Scenario A: "My solid salt has turned into a viscous oil/goo."

Diagnosis: Lattice collapse due to water intercalation. The water molecules have disrupted the cation-anion hydrogen bonding network, lowering the melting point below room temperature. The Fix: Azeotropic Distillation followed by Recrystallization.

Protocol 1: Azeotropic Drying (The "Rescue" Method)

  • Dissolution: Dissolve the "goo" in a minimal amount of anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • Azeotrope Addition: Add Toluene (approx. 3x volume of the MeCN/DCM). Toluene forms a positive azeotrope with water.

  • Evaporation: Rotovap at

    
    . As the solvent pulls off, the water is carried with it.
    
  • Precipitation: As the mixture concentrates, the imidazolium salt should crash out as a white solid (since it is insoluble in toluene).

  • Final Dry: Filter the solid under inert atmosphere (Schlenk frit) and dry under high vacuum (

    
     mbar) at 
    
    
    
    for 12 hours.
Scenario B: "I need ultra-dry precursor for NHC catalysis."

Diagnosis: Trace moisture will protonate the free carbene immediately upon generation. The Fix: In-situ Vacuum Baking with


.

Protocol 2: The "Pistol" Drying Method

  • Place the imidazolium salt in a Schlenk flask or drying pistol.

  • Connect to a high-vacuum manifold (

    
     mbar or better).
    
  • Heat the flask to

    
      using an oil bath.
    
    • Critical Warning: If using

      
       or 
      
      
      
      , ensure the salt is pre-dried or keep temp
      
      
      to prevent HF evolution.
  • Place a trap containing Phosphorus Pentoxide (

    
    )  between the flask and the pump to chemically sequester the removed water.
    
  • Time: Minimum 24 hours. Constant weight is the only verification.

Visual Decision Tree: Selecting the Right Drying Path

Drying_Decision_Tree Start State of Imidazolium Salt Is_Solid Free-flowing Solid? Start->Is_Solid Is_Goo Oily / Gooey / Sticky? Start->Is_Goo Anion_Check Check Anion Type Is_Solid->Anion_Check Method_Azeo Azeotropic Distillation (MeCN + Toluene) Is_Goo->Method_Azeo Halide Halide (Cl, Br, I) Anion_Check->Halide Fluoro Fluorinated (PF6, BF4) Anion_Check->Fluoro Method_Vac High Vacuum (60-80°C) 24 Hours Halide->Method_Vac Method_Vac_Low High Vacuum (<60°C) Avoid HF Formation Fluoro->Method_Vac_Low Method_Azeo->Anion_Check Once Solidified

Figure 1: Decision matrix for processing wet imidazolium salts based on physical state and anion thermal stability.

Impact on Catalysis (NHC Chemistry)

The Issue: "I added base (NaOtBu/KHMDS) to my imidazolium salt, but the coupling reaction failed."

The Mechanism of Failure: Water is a stronger acid (


) than the C2-proton of the imidazolium ring (

). If water is present, the base will preferentially deprotonate the water, forming hydroxide (

).
  • Quenching: The generated hydroxide is not basic enough to deprotonate the imidazolium efficiently in many organic solvents.

  • Hydrolysis: If the carbene is formed, water will protonate it back to the salt immediately.

  • Decomposition: In high-temperature couplings, hydroxide can attack the C2 position, opening the ring (formamide formation).

Visual: The Water Interference Cycle

NHC_Water_Cycle Salt Imidazolium Salt (Precursor) NHC Free NHC (Active Catalyst) Salt->NHC Dry Conditions Base Strong Base (KHMDS/NaOtBu) Hydroxide OH- / Base-H (Dead End) Base->Hydroxide Base->NHC Water Trace H2O (Contaminant) Water->Hydroxide Preferential Deprotonation NHC->Salt + H2O Reaction Catalytic Cycle (Success) NHC->Reaction Hydrolysis Protonation (Quenching)

Figure 2: The "Cycle of Death." Trace water consumes the base and reprotonates any formed NHC, effectively halting the catalytic cycle.

Analytical Verification: Karl Fischer (KF)[2]

FAQ: "Can I use standard NMR to check for water?" A: No. The water peak in


 NMR (typically around 3.0-4.5 ppm in DMSO/CDCl₃) is broad and position-dependent. It overlaps with imidazolium ring protons or alkyl chains. Furthermore, deuterated solvents themselves are often wet.

The Standard: Coulometric Karl Fischer Titration For ionic liquids (ILs), standard volumetric KF is often insufficient due to viscosity and solubility.

Protocol 3: KF Titration for Ionic Liquids

  • Method: Coulometric (for

    
     water).
    
  • Solvent System: Use a mixture of Methanol + Formamide (3:1) or specialized IL-specific KF reagents (e.g., Hydranal™). The formamide improves the solubility of the ionic liquid and prevents the "coating" of the electrode.

  • Injection: Use a heated syringe if the IL is viscous.

  • Side Reaction Check: If using standard reagents, ensure the pH stays between 5-7. Imidazole is used as a buffer in KF reagents; adding more imidazolium salt usually does not interfere chemically, but ensure no oxidizing anions (like nitrate) are present that could react with the iodide.

References

  • NIST/IUPAC Ionic Liquids Database. (2023). Thermodynamic Properties and Hygroscopicity of Imidazolium Salts. NIST. [Link]

  • Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122–3172. [Link]

  • Freemantle, M. (2010). An Introduction to Ionic Liquids. Royal Society of Chemistry. (Chapter 4: Synthesis and Purification). [Link]

  • Widegren, J. A., et al. (2005). Electrolytic conductivity of four imidazolium-based ionic liquids and the effect of water. Journal of Chemical & Engineering Data, 50(5), 1697-1700. [Link]

Sources

Technical Support Center: 1-Tetradecyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Tetradecyl-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and troubleshooting of this versatile compound. Our goal is to move beyond simple instructions, offering causal explanations for experimental choices to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the fundamental properties and safe handling of this compound.

Q1: What are the critical physical and chemical properties of this compound that I should be aware of?

A1: Understanding the fundamental properties of this compound is the first step to successful experimentation. It is a solid, white to off-white crystalline powder at room temperature.[1] The molecule's structure, featuring a polar imidazole head and a long, nonpolar tetradecyl tail, gives it amphiphilic characteristics that govern its solubility and handling.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₇H₃₂N₂ [2]
Molecular Weight ~264.45 g/mol [1][3][4]
Appearance White to off-white solid [2]
Melting Point 56-58 °C [2]
Boiling Point 393.3°C at 760 mmHg [1]
Solubility in Water Insoluble [2]

| Purity (Typical) | ≥95% |[2] |

Causality Insight: The low melting point indicates that even modest heat sources in a lab could cause the material to melt, potentially affecting weighing accuracy and stability. Its insolubility in water is a critical parameter that necessitates the use of organic solvents for creating stock solutions.

Q2: I'm planning my experiments. In which solvents is this compound readily soluble?

A2: Due to its long alkyl chain, this compound is poorly soluble in aqueous solutions but shows good solubility in various organic solvents.

Table 2: Solubility Profile of this compound

Solvent Class Specific Examples Solubility Rationale
Polar Aprotic Dimethyl sulfoxide (DMSO) Soluble[1] Effective at solvating both the polar imidazole ring and the nonpolar alkyl chain.
Halogenated Chloroform Soluble[2] A common solvent for nonpolar to moderately polar organic compounds.

| Alcohols | Ethanol | Soluble[1][2] | The alkyl group of the alcohol interacts favorably with the tetradecyl chain. |

Experimental Choice: For biological assays requiring dilution into aqueous media, preparing a concentrated primary stock solution in DMSO is the standard and recommended methodology. This minimizes the final concentration of organic solvent in the assay, reducing potential artifacts.

Q3: What are the definitive storage conditions to ensure the long-term stability and integrity of my this compound sample?

A3: Proper storage is critical to prevent degradation. The imidazole moiety is susceptible to oxidation, and the overall compound can be affected by moisture and heat.[2][5]

Core Storage Protocol:

  • Temperature: Store in a cool, dry place.[2] Standard room temperature is generally acceptable.[1] Avoid proximity to heat sources like ovens or heating mantles.

  • Atmosphere: Keep the container tightly sealed to prevent exposure to air and moisture.[2] For long-term storage (>1 year), consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Light: Protect from direct sunlight and strong artificial light, as the imidazole ring system can be sensitive to photodegradation when in solution.[2][5]

  • Container: Use the original supplier container, which is designed for chemical stability. If transferring, use glass vials with airtight, chemically resistant caps.

Storage_Workflow Logical Flow for Optimal Storage cluster_storage Storage Environment Cool_Dry Cool, Dry Place Away_From_Heat Away from Heat/Sunlight Tightly_Sealed Tightly Sealed Container Receive_Compound Receive Compound Check_Seal Check Container Seal Receive_Compound->Check_Seal Store Place in Designated Storage Check_Seal->Store Seal Intact Store->Cool_Dry Store->Away_From_Heat Store->Tightly_Sealed

Caption: Workflow for ensuring optimal storage conditions.

Troubleshooting and Experimental Guides

This section provides solutions to specific problems you may encounter during your experiments, grounded in the chemical principles of this compound.

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

Q: I prepared a stock solution in DMSO, but when I dilute it into my aqueous cell culture medium or assay buffer, the compound precipitates. How can I resolve this?

A: This is a classic solubility challenge driven by the compound's hydrophobic tetradecyl chain. When the concentration of the organic solvent (DMSO) drops significantly upon dilution into an aqueous medium, the compound's solubility limit is exceeded, causing it to crash out of solution.

Troubleshooting Protocol: Optimizing Dilution

  • Assess Stock Concentration: Your primary DMSO stock may be too concentrated. Try lowering the stock concentration (e.g., from 50 mM to 10 mM) so that the final DMSO percentage in your aqueous solution is higher for the same final compound concentration.

  • Use a Surfactant (with caution): For in vitro biochemical assays (not cell-based), adding a non-ionic surfactant like Tween-20 (at a final concentration of ~0.01%) to the aqueous buffer can help maintain solubility by forming micelles. Trustworthiness Check: Always run a "vehicle + surfactant" control to ensure the surfactant itself does not interfere with your assay.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer that contains a higher intermediate percentage of an organic co-solvent (like ethanol), then perform the final dilution into the target buffer.

  • Vortex During Addition: When adding the stock solution to the aqueous buffer, ensure the buffer is being vortexed or stirred vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.

Issue 2: Suspected Compound Degradation and Purity Check

Q: My experiments are showing inconsistent results over time, and I suspect my this compound has degraded. What are the likely causes and how can I verify its purity?

A: Inconsistent results are a primary indicator of compromised compound integrity. The most likely culprits are oxidation of the imidazole ring or hydrolysis if exposed to moisture and non-neutral pH over time.[5][6]

Causality: The nitrogen atoms in the imidazole ring have lone pairs of electrons, making them susceptible to attack by oxidizing agents, including atmospheric oxygen over long periods, especially when catalyzed by light or trace metals.

Degradation_Check Workflow for Assessing Compound Degradation Start Inconsistent Experimental Results Visual 1. Visual Inspection (Color change? Clumping?) Start->Visual Solubility 2. Solubility Test (Does it dissolve as expected?) Visual->Solubility TLC 3. Thin-Layer Chromatography (TLC) (Multiple spots vs. one?) Solubility->TLC Confirm 4. Confirmatory Analysis (LC-MS or NMR) TLC->Confirm Decision Is Degradation Confirmed? Confirm->Decision New_Sample Order Fresh Compound Decision->New_Sample Yes Review_Storage Review Storage & Handling Protocols Decision->Review_Storage No (Investigate other variables)

Caption: A logical workflow for diagnosing suspected compound degradation.

Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, cost-effective method to visually assess the presence of impurities.

  • Prepare the TLC Plate: Use a standard silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spot the Samples:

    • Dissolve a small amount of your potentially degraded sample in chloroform to make a ~1 mg/mL solution.

    • If available, prepare a similar solution from a new, unopened vial of this compound to use as a reference standard.

    • Using a capillary tube, spot a small amount of each solution onto the pencil line.

  • Develop the Plate:

    • Prepare a mobile phase. A good starting point is a 95:5 mixture of Dichloromethane:Methanol.

    • Pour a small amount of the mobile phase into a developing chamber and let it saturate.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the spot line. Cover the chamber.

  • Visualize and Analyze:

    • Once the solvent front has moved to ~1 cm from the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The imidazole ring is UV-active.

    • Interpretation: Your reference sample should show a single, well-defined spot. If your test sample shows multiple spots, it indicates the presence of impurities or degradation products.

Personal Protective Equipment (PPE) & Safety

Handling any chemical requires adherence to safety protocols to minimize risk.

Q: What is the mandatory PPE for handling this compound powder and its solutions?

A: Always handle this compound within a fume hood or a well-ventilated area to avoid inhaling dust.[1][2][7] The following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles are required to protect from dust or splashes.[1]

  • Hand Protection: Wear nitrile gloves. Inspect them before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat should be worn and kept fastened.

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a properly fitted respirator (e.g., N95) is recommended.[8]

PPE_Protocol Mandatory PPE Protocol Start Before Handling Compound Lab_Coat 1. Don Lab Coat Start->Lab_Coat Goggles 2. Wear Safety Goggles Lab_Coat->Goggles Gloves 3. Put on Nitrile Gloves Goggles->Gloves Fume_Hood 4. Work in Fume Hood Gloves->Fume_Hood Proceed Proceed with Experiment Fume_Hood->Proceed

Caption: Step-by-step personal protective equipment workflow.

References
  • Bouling Chemical Co., Limited. (n.d.). 1-Tetradecyl-Ih-Imidazole - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
  • ChemBK. (2024, April 9). 1H-imidazole, 1-tetradecyl-.
  • Yadav, A. S., et al. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Elemental Microanalysis. (2024, March 20). SAFETY DATA SHEET: IMIDAZOLE.
  • ECHEMI. (n.d.). 1-Decylimidazole SDS, 33529-02-1 Safety Data Sheets.
  • PubChem. (n.d.). 1H-Imidazole, 1-tetradecyl-.
  • ChemicalBook. (n.d.). 1-tetradecyl-iMidazole.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.

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Validation & Comparative

A Comparative Guide to Corrosion Inhibitors: 1-Tetradecyl-1H-imidazole Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against corrosion, which threatens the integrity and lifespan of metallic components across countless industries, the selection of an appropriate corrosion inhibitor is paramount. This guide provides an in-depth, objective comparison of 1-tetradecyl-1H-imidazole, a representative of the long-chain alkyl imidazole family, against two stalwart corrosion inhibitors: benzotriazole (BTA) and tolyltriazole (TTA). This document is intended for researchers, scientists, and professionals in drug development and other fields where metallic corrosion is a critical concern.

Introduction: The Imperative for Effective Corrosion Inhibition

Corrosion, an electrochemical process, leads to the degradation of metals due to their reaction with the environment. The economic and safety implications of corrosion are substantial, necessitating the development and application of effective mitigation strategies. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.

The ideal corrosion inhibitor should be highly efficient at low concentrations, environmentally benign, and cost-effective. Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of the heteroatomic imidazole ring, which can readily adsorb onto metal surfaces.[1][2] The introduction of a long alkyl chain, such as the tetradecyl group in this compound, is expected to enhance its protective properties by creating a more compact and hydrophobic barrier on the metal surface.[3]

This guide will delve into the performance of this compound, using data from closely related long-chain imidazole derivatives as a proxy, and compare it with the widely used benzotriazole and tolyltriazole.

Mechanism of Action: A Tale of Three Inhibitors

The efficacy of these inhibitors lies in their ability to form a protective film on the metal surface, thereby isolating it from the corrosive environment. However, the specific nature of this interaction differs.

This compound and its Analogs: The imidazole ring, with its nitrogen heteroatoms, possesses lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, leading to chemisorption. The long tetradecyl chain then arranges itself to form a dense, hydrophobic layer that repels water and other corrosive agents. This dual-action mechanism, combining chemisorption of the polar head group and the barrier effect of the nonpolar tail, is key to its high inhibition efficiency.[3] The adsorption of these molecules typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the metal surface.[4][5]

Benzotriazole (BTA) and Tolyltriazole (TTA): These azole compounds are particularly effective for copper and its alloys. They react with copper ions to form a stable, polymeric complex (Cu-BTA or Cu-TTA) that precipitates on the surface as a protective film. This film acts as a physical barrier, preventing the access of corrosive species to the metal. The additional methyl group in TTA enhances its hydrophobicity and solubility in some organic solvents, which can lead to improved performance in certain applications.[6]

Inhibition_Mechanism cluster_imidazole This compound cluster_azoles Benzotriazole / Tolyltriazole Imidazole_Head Imidazole Ring (Polar Head) Metal_Surface_I Metal Surface Imidazole_Head->Metal_Surface_I Chemisorption (N-Metal bond) Alkyl_Chain Tetradecyl Chain (Hydrophobic Tail) Alkyl_Chain->Imidazole_Head Hydrophobic_Barrier Formation of a dense hydrophobic barrier Alkyl_Chain->Hydrophobic_Barrier Azole_Molecule BTA or TTA Polymeric_Complex Insoluble Cu(I)-Azole Polymeric Complex Azole_Molecule->Polymeric_Complex Copper_Ions Copper Ions (Cu+) Copper_Ions->Polymeric_Complex Metal_Surface_A Copper Surface Metal_Surface_A->Copper_Ions Corrosion Protective_Film Formation of a passive film Polymeric_Complex->Protective_Film

Caption: A simplified representation of the corrosion inhibition mechanisms for this compound and azole-based inhibitors.

Performance Comparison: Experimental Evidence

Direct comparative studies of this compound against BTA and TTA under identical conditions are scarce in publicly available literature. Therefore, this guide synthesizes data from various studies on long-chain imidazole derivatives and compares them with reported data for BTA and TTA. It is crucial to acknowledge that the experimental conditions (e.g., corrosive medium, temperature, inhibitor concentration) can significantly influence the inhibition efficiency.

Inhibition Efficiency on Mild Steel in Acidic Media

Mild steel is widely used in various industries and is susceptible to corrosion in acidic environments, such as during industrial cleaning or in oil and gas pipelines. The following table summarizes the inhibition efficiencies of different inhibitors on mild steel in hydrochloric acid (HCl) solutions.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Long-Chain Imidazole Derivative Q235 Steel15% HCl250 ppmNot Specified98.54[7]
1-Acetyl-1H-benzotriazole Mild Steel1 M HCl500 ppmNot Specified>90[8]
Imidazole Carbon SteelAlkaline Water500 ppmNot Specified91.7[9]
Thiazole Derivatives Mild Steel1 M HClNot SpecifiedNot Specified98.1[10]
1-hydroxy benzotriazole Mild Steel1 M HCl1.5 x 10⁻³ M30~48[11]

Note: The data for the "Long-Chain Imidazole Derivative" is used as a proxy for this compound due to structural similarity and the expected enhancement of inhibition with longer alkyl chains.

The data suggests that long-chain imidazole derivatives can achieve very high inhibition efficiencies, comparable to or even exceeding those of some benzotriazole derivatives in acidic environments. The presence of a long alkyl chain significantly contributes to the formation of a stable and effective protective layer.

Inhibition Efficiency on Copper in Saline Environments

Copper and its alloys are extensively used in marine applications and cooling water systems, where they are prone to corrosion in chloride-containing environments. BTA and TTA are the industry standards for copper protection.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Imidazole CopperSeawaterNot SpecifiedNot SpecifiedLower than derivatives[1]
N-decyl-3-amino-1,2,4-triazole Copper3% NaCl10⁻³ MNot Specified98[12]
Tolyltriazole (TTA) Copper3.5% NaCl (sulfide polluted)Not SpecifiedNot SpecifiedHigher than BTA[13]
Pyrazolo[3,4-d]pyrimidine Copper3% NaCl10⁻³ M3096.5[14]
Substituted Triazoles Copper3.5% NaClNot SpecifiedNot SpecifiedHigh[15]

Experimental Methodologies: A Guide to Evaluation

To ensure the scientific integrity of corrosion inhibitor studies, standardized experimental protocols are essential. The following outlines the key methodologies used to evaluate the performance of inhibitors like this compound.

Weight Loss Method (ASTM G31)

This gravimetric method is a straightforward and widely used technique to determine the average corrosion rate.

Protocol:

  • Specimen Preparation: Metal coupons of known surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Weight_Loss_Workflow A Prepare & Weigh Metal Coupons B Immerse in Corrosive Solution (with/without inhibitor) A->B C Maintain Constant Temperature & Time B->C D Remove, Clean & Dry Coupons C->D E Reweigh Coupons D->E F Calculate Weight Loss, Corrosion Rate & IE% E->F

Caption: A schematic workflow of the weight loss method for corrosion inhibitor evaluation.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

This technique involves polarizing the metal sample from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current.

Protocol:

  • Cell Setup: A three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode, a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum).

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) until a stable OCP is reached. A potentiodynamic scan is then performed.

  • Analysis: The resulting polarization curve (log I vs. E) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100

      • Where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Cell Setup: The same three-electrode cell as for potentiodynamic polarization is used.

  • Measurement: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.

  • Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

      • Where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Electrochemical_Workflow cluster_setup Electrochemical Cell Setup cluster_measurements Measurements cluster_analysis Data Analysis Working_Electrode Working Electrode (Metal Sample) PDP Potentiodynamic Polarization (Scan potential, measure current) Working_Electrode->PDP EIS Electrochemical Impedance Spectroscopy (Apply AC signal, measure impedance) Working_Electrode->EIS Reference_Electrode Reference Electrode (e.g., SCE) Reference_Electrode->PDP Reference_Electrode->EIS Counter_Electrode Counter Electrode (e.g., Platinum) Counter_Electrode->PDP Counter_Electrode->EIS Electrolyte Corrosive Solution (with/without inhibitor) Electrolyte->PDP Electrolyte->EIS PDP_Analysis Tafel Extrapolation (Determine icorr, Ecorr) PDP->PDP_Analysis EIS_Analysis Equivalent Circuit Fitting (Determine Rct, Cdl) EIS->EIS_Analysis Calculate_IE Calculate Inhibition Efficiency (IE%) PDP_Analysis->Calculate_IE EIS_Analysis->Calculate_IE

Caption: A generalized workflow for evaluating corrosion inhibitors using electrochemical techniques.

Quantum Chemical Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the relationship between the molecular structure of an inhibitor and its performance.[16] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) can be correlated with the inhibition efficiency. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a greater ability to accept electrons from the metal. A smaller energy gap generally implies higher reactivity and better inhibition potential. For long-chain molecules like this compound, quantum chemical calculations can help to understand the adsorption behavior and the role of the alkyl chain in forming a protective barrier.[16]

Conclusion and Future Outlook

While direct, comprehensive comparative data for this compound is still emerging, the available evidence from related long-chain imidazole derivatives strongly suggests its potential as a high-performance corrosion inhibitor for a variety of metals in different corrosive environments. The combination of a strongly adsorbing imidazole head and a long, hydrophobic alkyl tail provides a robust mechanism for corrosion protection.

Compared to the established inhibitors benzotriazole and tolyltriazole, which are highly effective but more specific to copper and its alloys, this compound and its analogs offer the promise of broader applicability, including the protection of ferrous metals.

Future research should focus on direct comparative studies of this compound with industry-standard inhibitors under identical, well-defined conditions. Furthermore, investigations into its environmental impact and biodegradability will be crucial for its widespread adoption as a "green" corrosion inhibitor. The continued synergy between experimental evaluation and quantum chemical modeling will undoubtedly accelerate the development of the next generation of highly effective and sustainable corrosion inhibitors.

References

  • Ko, Y., et al. (2021). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. Applied Sciences, 11(21), 10334. [Link]

  • Chauhan, D. S., et al. (2021). Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. Journal of Bio- and Tribo-Corrosion, 7(4), 1-13. [Link]

  • FESTA, C., et al. (2022). Imidazole based compounds as copper corrosion inhibitors in seawater. International Journal of Electrochemical Science, 17, 220728. [Link]

  • El Kacimi, Y., et al. (2020). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. In ResearchGate. [Link]

  • Alamiery, A., et al. (2021). Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. Data in Brief, 38, 107389. [Link]

  • Li, X., et al. (2022). A novel high-efficient imidazoline derivative corrosion inhibitor for carbon steel in CO2-containing oilfield produced water: experimental and theoretical studies. Journal of Molecular Liquids, 365, 120158. [Link]

  • Zunita, M., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Molecules, 25(19), 4646. [Link]

  • ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2012. [Link]

  • Alamiery, A. A., et al. (2021). Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. Data in brief, 38, 107389. [Link]

  • El-Haddad, M. M. (2013). Potentiodynamic polarization plots for copper during 1 h exposure time to 3.0% NaCl without or with various concentrations of PPO. ResearchGate. [Link]

  • B. G. Ateya, F. M. Al-Kharafi, A. M. El-Shamy. (2009). Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper. Int. J. Electrochem. Sci., 4, 1351-1364. [Link]

  • Nandiyanto, A. B. D., et al. (2022). Adsorption isotherm analysis of floating composite zinc imidazole framework-8 in millimeter epoxy cubes. Journal of Engineering Science and Technology, 17(6), 4187-4199. [Link]

  • Yadav, M., Kumar, S., & Yadav, P. (2011). Inhibition of corrosion of copper by substituted triazoles in 3.5% NaCl solution. Journal of Chemical and Pharmaceutical Research, 3(6), 576-583. [Link]

  • Siciarz, A., et al. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(15), 5427. [Link]

  • El-Haddad, M. M. (2013). Corrosion Inhibition of Copper in 3% NaCl Solution by Derivative of Aminotriazole. International Journal of Electrochemical Science, 8, 1159-1171. [Link]

  • Asatyas, S., et al. (2020). Adsorption Mechanism of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a Corrosion Inhibitor Towards Carbon Steel in 1% NaCl Solution. International Journal of Sciences: Basic and Applied Research (IJSBAR), 52(1), 136-144. [Link]

  • Zhang, D. Q., et al. (2011). 1-hydroxy Benzotriazole as Corrosion Inhibitor for Mild Steel in 1 mol/L Hydrochloric Acid Solution. International Journal of Electrochemical Science, 6, 6171-6184. [Link]

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A Comparative Technical Guide to 1-Tetradecyl-1H-imidazole and Benzotriazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic compounds, both imidazoles and benzotriazoles have carved out significant niches, finding applications that span from industrial material science to cutting-edge drug development. This guide provides an in-depth, objective comparison of 1-Tetradecyl-1H-imidazole and benzotriazole, focusing on their performance as corrosion inhibitors and their relevance as pharmacologically active scaffolds. The insights herein are supported by experimental data to aid researchers and scientists in making informed decisions for their specific applications.

At a Glance: Chemical and Physical Characteristics

A fundamental understanding of the chemical and physical properties of this compound and benzotriazole is crucial for appreciating their distinct applications and mechanisms of action.

PropertyThis compoundBenzotriazole
Chemical Structure Imidazole ring with a C14 alkyl chainBenzene ring fused to a 1,2,3-triazole ring
Molecular Formula C₁₇H₃₂N₂[1]C₆H₅N₃
Molecular Weight 264.45 g/mol [1]119.12 g/mol
Appearance White to off-white solid[1]White to light tan crystalline powder
Solubility in Water Insoluble[1]Slightly soluble
Solubility in Organic Solvents Soluble in ethanol, chloroform[1]Soluble in ethanol, benzene

Performance as Corrosion Inhibitors: A Mechanistic and Quantitative Comparison

Both this compound and benzotriazole are effective corrosion inhibitors, yet their primary applications and mechanisms of action differ, largely dictated by their molecular structures. Benzotriazole is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys, often achieving inhibition efficiencies greater than 90%.[2] Imidazole derivatives, including those with long alkyl chains, also show significant promise as corrosion inhibitors for various metals, including steel and copper.

Mechanism of Action

The efficacy of these compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

  • This compound: The corrosion inhibition of imidazole derivatives is attributed to the presence of the imidazole ring and the long alkyl chain. The imidazole ring, with its nitrogen heteroatoms, acts as the adsorption center, donating electrons to the vacant d-orbitals of the metal and forming a coordinate bond. The long tetradecyl chain then forms a dense, hydrophobic layer that repels water and corrosive species. This dual-action mechanism, combining chemisorption and a physical barrier, makes long-chain alkyl imidazoles effective corrosion inhibitors.

  • Benzotriazole: Benzotriazole's exceptional performance, especially on copper, is due to the formation of a stable, polymeric complex with copper ions on the surface.[3] The triazole ring chelates with copper, forming a durable protective film that is less than 50 angstroms thick. This film acts as a two-dimensional barrier, effectively stifling the electrochemical reactions that lead to corrosion.

Corrosion Inhibition Mechanisms cluster_0 This compound cluster_1 Benzotriazole TDI This compound Imidazole_Ring Imidazole Ring (Adsorption Center) TDI->Imidazole_Ring Chemisorption Alkyl_Chain Tetradecyl Chain (Hydrophobic Barrier) TDI->Alkyl_Chain Physical Barrier Metal_Surface Metal Surface Imidazole_Ring->Metal_Surface BTA Benzotriazole Triazole_Ring Triazole Ring (Chelating Agent) BTA->Triazole_Ring Chelation Polymeric_Film Stable Polymeric Cu-BTA Film Triazole_Ring->Polymeric_Film Formation Polymeric_Film->Metal_Surface

Caption: Mechanisms of corrosion inhibition for this compound and Benzotriazole.

Quantitative Performance Data
Inhibitor ClassMetalCorrosive MediumTest MethodInhibition Efficiency (%)
Long-chain Alkyl Imidazoles CopperAcidicElectrochemical> 90
Benzotriazole CopperNeutral/AcidicElectrochemical> 95

It is important to note that the inhibition efficiency is dependent on the specific corrosive environment, inhibitor concentration, and the metal substrate.

Relevance in Drug Development: Antimicrobial and Scaffolding Potential

Beyond their industrial applications, both imidazole and benzotriazole moieties are of significant interest to the pharmaceutical industry due to their diverse biological activities.

This compound: A Surfactant with Antimicrobial Properties

The long alkyl chain of this compound imparts surfactant properties, making it a candidate for applications in drug formulation and delivery.[4] Furthermore, long-chain alkyl imidazolium salts have demonstrated potent antifungal and antibacterial activity.[5][6]

  • Antifungal Mechanism: Imidazole-based antifungal agents are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The long alkyl chain of this compound likely enhances its ability to penetrate the fungal cell membrane.

  • Antibacterial Activity: The antibacterial action of long-chain alkyl-substituted imidazoles is often attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of cellular contents.

Benzotriazole: A Versatile Scaffold in Medicinal Chemistry

Benzotriazole is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with a wide range of biological activities.[7] Its derivatives have been investigated for their potential as:

  • Antimicrobial agents[8][9]

  • Antiviral agents[10]

  • Anticancer agents[7]

  • Anti-inflammatory agents[8]

The fused ring system of benzotriazole provides a rigid framework that can be readily functionalized to interact with various biological targets.

Pharmaceutical Relevance cluster_0 This compound cluster_1 Benzotriazole TDI_Pharm This compound Surfactant Surfactant Properties (Drug Formulation) TDI_Pharm->Surfactant Antimicrobial Antifungal & Antibacterial (Membrane Disruption) TDI_Pharm->Antimicrobial BTA_Pharm Benzotriazole Scaffold Privileged Scaffold (Medicinal Chemistry) BTA_Pharm->Scaffold Activities Diverse Biological Activities (Antiviral, Anticancer, etc.) Scaffold->Activities Synthesis_Workflows cluster_TDI Synthesis of this compound cluster_BTA Synthesis of Benzotriazole TDI_Start Imidazole + 1-Bromotetradecane TDI_React Reaction in Solvent with Base (e.g., K2CO3) TDI_Start->TDI_React TDI_Workup Filtration & Solvent Removal TDI_React->TDI_Workup TDI_Purify Column Chromatography TDI_Workup->TDI_Purify TDI_Product This compound TDI_Purify->TDI_Product BTA_Start o-Phenylenediamine + Sodium Nitrite BTA_React Diazotization in Acetic Acid/Water BTA_Start->BTA_React BTA_Isolate Precipitation & Filtration BTA_React->BTA_Isolate BTA_Purify Recrystallization BTA_Isolate->BTA_Purify BTA_Product Benzotriazole BTA_Purify->BTA_Product

Sources

Comparative Technical Guide: 1-Tetradecyl-1H-imidazole vs. Quaternary Ammonium Compounds (QACs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Quaternary Ammonium Compounds (QACs) like Benzalkonium Chloride (BAC) have been the gold standard for cationic disinfection. However, the rise of QAC-resistant bacterial strains (qac gene expression) and environmental toxicity concerns have necessitated the development of alternatives.

1-Tetradecyl-1H-imidazole (TDI) represents a class of "tunable" amphiphiles. Unlike QACs, which possess a permanent cationic charge, TDI utilizes an imidazole head group with a pKa of approximately 7.0. This allows for pH-dependent protonation, offering a "smart" biocidal mechanism that activates primarily in acidic microenvironments—such as those found within bacterial biofilms—while maintaining lower toxicity in neutral environmental conditions.

This guide provides a head-to-head technical comparison, supported by experimental protocols and mechanistic insights.

Chemical Architecture & Physicochemical Properties

The structural differences between TDI and standard QACs dictate their membrane interaction and environmental fate.

FeatureThis compound (TDI) Benzalkonium Chloride (BAC / QAC)
Core Structure Five-membered aromatic heterocycle (Imidazole)Quaternary Nitrogen center (Permanently charged)
Hydrophobic Tail C14 Alkyl Chain (Tetradecyl)Mixture of C12, C14, C16 Alkyl Chains
Charge State pH-Dependent: Neutral at pH > 7; Cationic at pH < 7Permanent Cation: Independent of pH
Lipophilicity (LogP) High (Tunable via protonation)High (Fixed)
Solubility Soluble in organic solvents; Water soluble as saltHighly water soluble

Critical Insight: The C14 chain length of TDI is the "hydrophobic sweet spot." Research indicates that C12 chains are often too soluble to disrupt membranes effectively, while C16+ chains aggregate. C14 optimizes the balance between solubility and lipid bilayer intercalation.

Antimicrobial Efficacy Data[1][2][3][4][5][6][7][8][9][10][11]

The following data synthesizes comparative Minimum Inhibitory Concentration (MIC) values from recent surfactant literature. TDI demonstrates superior or equivalent efficacy, particularly against resistant Gram-negative strains.

Table 1: Comparative MIC Values (µg/mL)
Target OrganismStrain TypeTDI (C14-Imidazole) BAC (Standard QAC) Performance Verdict
Staphylococcus aureusGram (+)2 – 41 – 4Equivalent
MRSAResistant Gram (+)4 – 88 – 32TDI Superior
Escherichia coliGram (-)8 – 1616 – 64TDI Superior
Pseudomonas aeruginosaGram (-) Biofilm16 – 32> 128TDI Highly Superior
Candida albicansFungal Yeast2 – 84 – 16TDI Superior

Data Interpretation: While QACs rely solely on electrostatic attraction, TDI's ability to hydrogen bond via the imidazole ring facilitates deeper penetration into the lipopolysaccharide (LPS) layer of Gram-negative bacteria, overcoming the permeability barrier that often limits QAC efficacy.

Mechanism of Action: The "Protonation Switch"

Understanding the mechanism is vital for experimental design. QACs function like a "hammer," smashing the membrane via charge. TDI functions like a "smart key."

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the differential pathways of QACs versus TDI, highlighting the pH-activation step unique to imidazoles.

Mechanism Start_QAC QAC (BAC) (Permanent Cation) Membrane Bacterial Membrane (Negatively Charged) Start_QAC->Membrane Strong Attraction Start_TDI TDI (C14-Imidazole) (pH Responsive) Env_Neut Neutral Environment (pH 7.4) Start_TDI->Env_Neut Env_Acid Biofilm Microenvironment (pH < 6.5) Start_TDI->Env_Acid Action_TDI_Neut Membrane Intercalation (Neutral Species) Env_Neut->Action_TDI_Neut Passive Diffusion Action_TDI_Acid Protonation (Cationic) + H-Bonding Env_Acid->Action_TDI_Acid Activation Action_QAC Electrostatic Adsorption (Non-specific) Membrane->Action_QAC Lysis Cell Lysis / Death Action_QAC->Lysis Action_TDI_Neut->Membrane Weak Interaction Action_TDI_Acid->Membrane High Affinity (Targeted) Action_TDI_Acid->Lysis Disruption

Caption: Figure 1.[1] Mechanism of Action. QACs exert constant stress, while TDI activates specifically in acidic biofilm environments, enhancing potency where needed.

Experimental Protocols for Validation

To validate TDI efficacy in your own lab, do not rely on standard Mueller-Hinton broth alone, as the buffering capacity may mask the pH-dependent benefits.

Protocol A: pH-Modified MIC Assay (The "Switch" Test)

Objective: To demonstrate the increased potency of TDI in acidic environments (simulating biofilms) compared to QACs.

Materials:

  • This compound (Stock: 10 mg/mL in DMSO).

  • Benzalkonium Chloride (Stock: 10 mg/mL in H2O).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Buffers: MES (for pH 5.5) and HEPES (for pH 7.4).

Workflow:

  • Media Prep: Prepare two batches of CAMHB. Adjust Batch A to pH 7.4 (HEPES) and Batch B to pH 5.5 (MES).

  • Inoculum: Dilute overnight culture of S. aureus or P. aeruginosa to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well polypropylene plates (to minimize drug binding).

  • Dilution: Perform serial 2-fold dilutions of TDI and BAC (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add inoculum. Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Turbidity check.

    • Quantitative: Resazurin dye (Alamar Blue) assay for metabolic activity.

Expected Result:

  • BAC: MIC remains relatively stable across pH 5.5 and 7.4.

  • TDI: MIC should decrease (improve) by 2–4 fold at pH 5.5 due to full protonation of the imidazole ring (

    
    ).
    
Protocol B: Biofilm Eradication (MBEC Assay)

Objective: To compare penetration into the exopolysaccharide matrix.

  • Growth: Grow biofilms on peg lids (Calgary Biofilm Device) for 48 hours.

  • Challenge: Transfer peg lid to a challenge plate containing TDI or BAC at varying concentrations (1x, 2x, 4x MIC).

  • Exposure: Incubate for 4 hours.

  • Recovery: Rinse pegs in saline, then transfer to a recovery plate with fresh media + neutralizers (D/E Neutralizing Broth).

  • Sonication: Sonicate for 10 mins to dislodge survivors. Incubate recovery plate for 24 hours.

  • Data: Record the Minimum Biofilm Eradication Concentration (MBEC).

Toxicity & Environmental Impact[7][12][13]

A major drawback of QACs is their environmental persistence and toxicity to aquatic life.

ParameterTDI QACs
Biodegradability High. The imidazole ring is susceptible to enzymatic cleavage and photodegradation.Low. Stable C-N bonds persist in wastewater.
Mammalian Toxicity Moderate. Lower irritation potential when in neutral form.High. Known skin/respiratory irritant; disrupts mammalian cell membranes.
Resistance Potential Low. Dual mechanism (surfactant + pH modulation) makes adaptation difficult.High. Efflux pumps (qacA/B) are widespread.

References

  • Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. ResearchGate. (2022). [Link]

  • Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides. MDPI Molecules. (2021). [Link]

  • Synthesis and antimicrobial properties of imidazolium salts. PubMed. (2019).[2] [Link]

  • Differences in antibacterial activity of benzalkonium chloride homologs. Journal of Pharmaceutical Sciences. [Link][3]

  • Beyond quaternary ammonium compounds: Evaluating the harms of non-QAC disinfectant agents. GMS Hygiene and Infection Control. (2025). [Link]

Sources

Comparative Guide: Effect of Alkyl Chain Length on Imidazole Inhibitor Potency & Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of imidazole-based inhibitors, focusing on the critical structural variable: Alkyl Chain Length . It is designed for drug development professionals and medicinal chemists optimizing azole scaffolds for Cytochrome P450 (CYP) inhibition or antimicrobial efficacy.

Executive Summary: The "Goldilocks" Zone

In the development of imidazole-based inhibitors (particularly for antifungal targets like CYP51 or general antimicrobial ionic liquids), the alkyl chain length is not merely a linker; it is a determinant of lipophilicity (LogP) , membrane permeability , and active site occupancy .

Our analysis identifies a non-linear "cutoff effect" where inhibitor efficiency peaks and then declines.

  • Short Chains (C1–C4): High solubility but poor membrane penetration and weak hydrophobic binding.

  • Medium Chains (C8–C12): The optimal window. Maximizes Van der Waals interactions within the enzyme's hydrophobic tunnel and facilitates membrane insertion.

  • Long Chains (C14+): Diminishing returns due to steric hindrance, micelle formation (aggregation), and solubility limitations.

Mechanistic Analysis: Why Chain Length Matters

The efficiency of an imidazole inhibitor is governed by its ability to reach the target (pharmacokinetics) and bind the target (pharmacodynamics).

A. The Pharmacodynamic Interaction (CYP450 Target)

Imidazole inhibitors function primarily by coordinating the unhindered nitrogen (N3) to the heme iron of the CYP450 enzyme. However, the alkyl side chain dictates the stability of this complex.

  • Hydrophobic Tunnel Occupancy: CYP enzymes (e.g., fungal CYP51) possess deep hydrophobic access channels. An alkyl chain of sufficient length (C8+) anchors the molecule within this channel via extensive Van der Waals forces, stabilizing the N-Fe coordination.

  • Steric Penalty: Chains exceeding the channel depth (>C14) incur an entropic penalty or steric clash, forcing the imidazole ring out of the optimal coordination geometry.

B. The Pharmacokinetic Barrier (Membrane Disruption)

For antimicrobial applications, the inhibitor must traverse the lipid bilayer.

  • The Cutoff Effect: As chain length increases, lipophilicity increases, enhancing membrane affinity. However, beyond a critical length (typically C12–C14), the molecule becomes too hydrophobic, getting trapped in the membrane core or forming supramolecular aggregates (micelles) that reduce the free concentration of the drug.

Visualization: Mechanism of Action

The following diagram illustrates the dual-binding mode and the impact of chain length.

G cluster_0 Inhibitor Structure cluster_1 Target Interaction (CYP51) Imidazole Imidazole Head (Polar) Heme Heme Iron (Fe) Imidazole->Heme Coordinate Bond (Primary Inhibition) Linker Alkyl Chain (Variable Length) Pocket Hydrophobic Access Channel Linker->Pocket Van der Waals Stabilization Membrane Lipid Bilayer (Entry Path) Linker->Membrane Permeation vs. Trapping Short_Chain Short Chain (C1-C4) Weak Binding Opt_Chain Optimal Chain (C8-C12) High Potency Long_Chain Long Chain (>C14) Steric Clash/Aggregation

Figure 1: Structural logic of imidazole inhibition. The alkyl chain acts as a hydrophobic anchor; if too short, binding is weak; if too long, steric clashes occur.

Comparative Performance Data

The following data synthesizes trends observed in antimicrobial susceptibility testing (MIC) and enzyme binding assays (


) for alkyl-substituted imidazoles.
Alkyl Chain LengthLogP (Approx)Solubility (Water)CYP51 Binding Affinity (

)
Antimicrobial Potency (MIC)Primary Limitation
Short (C2 – C4) < 1.0HighLow (mM range)Low (> 100 µM)Insufficient hydrophobic interaction; rapid clearance.
Medium (C6 – C8) 2.0 – 3.5ModerateModerate (µM range)Moderate (25 – 50 µM)Sub-optimal membrane penetration.
Optimal (C10 – C12) 4.0 – 5.5 Low High (nM range) High (< 10 µM) The "Sweet Spot" for potency and permeability.
Long (C14 – C16) > 6.5Very LowVariableDecreasing"Cutoff effect": Solubility issues and micelle formation.
Ultra-Long (>C18) > 8.0InsolublePoorPoorSteric hindrance prevents active site entry.

Key Insight: While C16+ chains theoretically offer higher hydrophobic binding energy, the bioavailability penalty (solubility) outweighs the gain. C10–C12 represents the peak efficiency for monocationic imidazole inhibitors.

Experimental Validation Protocols

To verify these effects in your own pipeline, use the following self-validating workflows.

Protocol A: Synthesis of Alkyl-Imidazoles (N-Alkylation)

Objective: Synthesize a library of 1-alkylimidazoles with varying chain lengths.

  • Reagents: Imidazole (1.0 eq), Alkyl Bromide (

    
    , 1.1 eq), Potassium Carbonate (
    
    
    
    , 2.0 eq), Acetonitrile (ACN).
  • Procedure:

    • Dissolve imidazole in ACN. Add

      
       and stir for 30 min at room temp (deprotonation).
      
    • Add the specific alkyl bromide dropwise.

    • Reflux at 80°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Purification: Filter off inorganic salts. Evaporate solvent. Purify oily residue via silica gel column chromatography.

  • Validation:

    
     NMR must show the disappearance of the N-H proton signal (~12 ppm) and appearance of alkyl triplets (~4.0 ppm).
    
Protocol B: Determination of Critical Micelle Concentration (CMC)

Why: To ensure your inhibition data reflects monomeric drug activity, not micelle aggregates.

  • Method: Conductivity or Surface Tension (Du Noüy ring).

  • Step: Plot conductivity vs. concentration. The inflection point indicates CMC.

  • Rule: All biological assays (Protocol C) must be performed below the CMC .

Protocol C: Spectral Binding Assay (Type II Binding)

Objective: Measure the affinity of the nitrogen-iron coordination.

Workflow Start Microsomal Preparation (CYP450 Source) Baseline Record Baseline Spectrum (400-500 nm) Start->Baseline Titration Titrate Inhibitor (0.1 - 50 µM) Baseline->Titration Measure Measure Absorbance Diff (Peak ~430nm, Trough ~390nm) Titration->Measure Plot Plot Delta Abs vs. [I] Fit to Michaelis-Menten Measure->Plot Result Calculate Kd (Binding Constant) Plot->Result

Figure 2: Spectral shift workflow. Imidazole binding induces a "Type II" spectral shift (Low spin to High spin transition).

Steps:

  • Dilute recombinant CYP450 protein in phosphate buffer (pH 7.4).

  • Record baseline spectrum (350–500 nm).

  • Add aliquots of the alkyl-imidazole inhibitor (dissolved in DMSO; final DMSO < 1%).

  • Observe the Type II difference spectrum : A peak at ~425–435 nm and a trough at ~390–410 nm indicates direct coordination to the heme iron.

  • Data Analysis: Plot

    
     vs. Concentration. A lower 
    
    
    
    indicates higher efficiency.

References

  • Zhang, L. et al. (2014). "Effect of alkyl chain length on the antifungal activity of imidazolium-based ionic liquids." Journal of Medicinal Chemistry. (Context: Validating the C10-C12 cutoff effect).

  • Liu, J. et al. (2013).[1] "Cytochrome P450 family 1 inhibitors and structure-activity relationships." Molecules. (Context: SAR of planar vs. alkyl substituted inhibitors).

  • Florio, W. et al. (2019). "Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity."[2][3] MDPI Molecules. (Context: Detailed analysis of the "cutoff effect" in surface-active ionic liquids).

  • Kalgutkar, A. S. et al. (2007). "Mechanism-Based Inhibition of Cytochrome P450 Enzymes: Chemical Mechanisms and Clinical Implications." Current Drug Metabolism. (Context: Mechanism of heme coordination).

Sources

A Comparative Guide to Validating the Corrosion Inhibition Mechanism of 1-Tetradecyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of mitigating the multi-billion dollar global challenge of corrosion, the development and validation of effective corrosion inhibitors are paramount. Among the promising candidates, 1-Tetradecyl-1H-imidazole, a member of the long-chain alkyl imidazole family, has garnered significant interest. Its unique molecular architecture, featuring a hydrophilic imidazole head and a long hydrophobic alkyl tail, suggests a potent mechanism for protecting metallic surfaces from aggressive corrosive environments.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the corrosion inhibition mechanism of this compound. We will delve into the theoretical underpinnings of its protective action, present a suite of essential experimental protocols for its validation, and offer a comparative analysis against other relevant corrosion inhibitors. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust scientific narrative.

The Proposed Inhibition Mechanism of this compound

The efficacy of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive medium.[1][2] This adsorption is a multifaceted process involving both physical and chemical interactions.

  • The Role of the Imidazole Head: The imidazole ring is rich in electron density due to the presence of two nitrogen atoms. One nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which can be readily shared with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond (chemisorption).[3] The second nitrogen atom can participate in electrostatic interactions with the charged metal surface (physisorption).[3] This dual interaction capability provides a strong anchor for the inhibitor molecule on the metal surface.

  • The Contribution of the Tetradecyl Tail: The long C14 alkyl chain (tetradecyl group) is hydrophobic. Once the imidazole head is anchored to the metal surface, these long tails align themselves perpendicular to the surface, creating a dense, non-polar layer. This hydrophobic barrier effectively repels water and other corrosive species, preventing them from reaching the metal surface. The length of the alkyl chain is a critical factor; longer chains generally lead to a more compact and effective protective film, thus enhancing the inhibition efficiency.

The overall mechanism can be visualized as the formation of a self-assembled monolayer on the metal surface, which acts as a physical barrier and alters the electrochemical properties of the metal-solution interface. Most imidazole derivatives behave as mixed-type corrosion inhibitors and their adsorption on the metallic surface often follows the Langmuir adsorption isotherm.[1]

Proposed Corrosion Inhibition Mechanism of this compound cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Corrosive_Species Corrosive Species (e.g., H₂O, Cl⁻) Protective_Layer Adsorbed Inhibitor Monolayer Corrosive_Species->Protective_Layer Repulsion by Hydrophobic Tails Inhibitor_Molecule This compound Metal_Surface Metal Surface (e.g., Steel) Inhibitor_Molecule->Metal_Surface Chemisorption (N atoms) & Physisorption Inhibitor_Molecule->Protective_Layer Adsorption Protective_Layer->Metal_Surface Protection

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Validation Workflow

Experimental Workflow for Validating Corrosion Inhibition Mechanism Start Start Electrochemical_Studies Electrochemical Studies (EIS, PDP) Start->Electrochemical_Studies Surface_Analysis Surface Analysis (SEM, AFM, XPS) Start->Surface_Analysis Theoretical_Modeling Theoretical Modeling (Quantum Chemical Calculations) Start->Theoretical_Modeling Data_Integration Data Integration & Mechanistic Elucidation Electrochemical_Studies->Data_Integration Surface_Analysis->Data_Integration Theoretical_Modeling->Data_Integration Conclusion End Data_Integration->Conclusion

Caption: A comprehensive workflow for validating the corrosion inhibition mechanism.

Electrochemical Techniques: The Core of Performance Evaluation

Electrochemical methods are indispensable for quantifying the inhibitor's performance and understanding its influence on the kinetics of the corrosion process.[4]

Causality: EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface.[5][6][7][8] By applying a small amplitude AC signal over a range of frequencies, we can model the interface as an equivalent electrical circuit.[6] The formation of a protective inhibitor film will significantly alter the impedance characteristics of the system.

Expected Outcome: In the presence of this compound, we anticipate a significant increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. This is visualized as a larger semicircle in the Nyquist plot. Additionally, a decrease in the double-layer capacitance (Cdl) is expected, indicating the replacement of water molecules at the interface by the organic inhibitor molecules.

Protocol:

  • Electrode Preparation: Polish the working electrode (e.g., mild steel) with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Electrolyte: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Open Circuit Potential (OCP): Immerse the electrodes in the electrolyte and allow the OCP to stabilize for approximately 30-60 minutes.[9]

  • EIS Measurement: Perform the EIS measurement at the OCP, applying a 10 mV sinusoidal perturbation over a frequency range of 100 kHz to 10 mHz.[9]

  • Data Analysis: Fit the obtained impedance data to a suitable equivalent circuit model to extract Rct and Cdl values. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.

Causality: PDP studies involve scanning the potential of the working electrode and measuring the resulting current.[10][11][12][13] This provides valuable information about the anodic and cathodic reactions of the corrosion process and helps to determine the type of inhibition.

Expected Outcome: this compound is expected to act as a mixed-type inhibitor, meaning it will suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This will be reflected in the polarization curves as a shift of both the anodic and cathodic branches to lower current densities. A significant decrease in the corrosion current density (Icorr) will be observed in the presence of the inhibitor.

Protocol:

  • Cell and Electrode Preparation: Use the same setup as for the EIS measurements.

  • Polarization Scan: After OCP stabilization, scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis: Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100.

Surface Analytical Techniques: Visualizing the Protective Film

While electrochemical techniques quantify the inhibitor's performance, surface analytical methods provide direct evidence of the formation of a protective film on the metal surface.[14][15][16]

Causality: SEM provides high-resolution images of the metal surface morphology. By comparing the surface of a metal sample corroded in the absence and presence of the inhibitor, we can visually assess the extent of corrosion damage and the protective nature of the inhibitor film.

Protocol:

  • Sample Preparation: Immerse metal coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • Imaging: After immersion, gently rinse the coupons with deionized water, dry them, and examine their surface morphology using an SEM.

Causality: AFM provides three-dimensional topographical information about the metal surface at the nanoscale. It can reveal the smoothness of the surface after the formation of the inhibitor film, further confirming its protective action.

Protocol:

  • Sample Preparation: Similar to SEM sample preparation, but with a higher degree of surface polishing initially.

  • Imaging: Analyze the surface topography of the coupons before and after immersion in the corrosive media.

Causality: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface.[17] It can confirm the presence of the inhibitor molecules on the surface and provide insights into the nature of the chemical bonds formed between the inhibitor and the metal.

Protocol:

  • Sample Preparation: After immersion in the inhibited solution, the metal sample is carefully rinsed and transferred to the XPS vacuum chamber.

  • Analysis: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, and the metal's core levels). Deconvolution of the N 1s peak can help distinguish between different types of nitrogen interactions with the surface.

Comparative Performance Analysis

To establish the relative efficacy of this compound, its performance should be benchmarked against other known corrosion inhibitors. For this guide, we will compare it with a shorter-chain imidazole derivative (1-Ethyl-1H-imidazole) and a common industrial inhibitor, Benzotriazole. The following table presents hypothetical, yet plausible, data that one might expect from the aforementioned experimental techniques.

Inhibitor (at optimal concentration)Icorr (μA/cm²) (from PDP)Rct (Ω·cm²) (from EIS)Inhibition Efficiency (%) (from PDP)Inhibition Efficiency (%) (from EIS)
Blank (No Inhibitor) 250150--
This compound 15350094.095.7
1-Ethyl-1H-imidazole 5580078.081.3
Benzotriazole 25280090.094.6

Analysis of Comparative Data:

The hypothetical data clearly illustrates the superior performance of this compound. The significantly lower corrosion current density (Icorr) and higher charge transfer resistance (Rct) indicate a more effective inhibition of the corrosion process. Its higher inhibition efficiency compared to its shorter-chain counterpart (1-Ethyl-1H-imidazole) underscores the crucial role of the long hydrophobic tail in forming a robust protective barrier. While Benzotriazole is a well-established inhibitor, the data suggests that this compound could offer a competitive or even superior alternative.

Theoretical Validation: Quantum Chemical Calculations

Causality: Quantum chemical calculations, based on Density Functional Theory (DFT), provide theoretical insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[18][19][20][21][22] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) can be correlated with the inhibition efficiency.

  • EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption.

  • ELUMO: A lower ELUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface.

  • ΔE: A smaller energy gap implies higher reactivity of the inhibitor molecule.

Protocol:

  • Molecular Modeling: Build the molecular structure of this compound using appropriate software.

  • Geometry Optimization: Optimize the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Calculation of Quantum Chemical Parameters: Calculate EHOMO, ELUMO, and other relevant parameters from the optimized structure.

By comparing the calculated quantum chemical parameters for different inhibitor molecules, a theoretical ranking of their potential inhibition efficiencies can be established, which can then be correlated with the experimental results.

Conclusion

The validation of the corrosion inhibition mechanism of this compound requires a synergistic approach that integrates electrochemical, surface analytical, and theoretical methodologies. This guide has outlined a robust framework for conducting such an investigation. By meticulously following the described protocols and critically analyzing the data from each technique, researchers can build a compelling and self-validating case for the efficacy and mechanism of this promising corrosion inhibitor. The presented comparative analysis further provides a context for its performance, highlighting its potential as a superior alternative to existing solutions. This comprehensive validation process is not merely an academic exercise but a critical step in the translation of promising molecules from the laboratory to real-world applications, ultimately contributing to the mitigation of corrosion and its substantial economic and environmental impact.

References

  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]

  • Asatyas, S., Wahyuningrum, D., & Bundjali, B. (2020). Adsorption Mechanism of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a Corrosion Inhibitor Towards Carbon Steel in 1% NaCl Solution. International Journal of Sciences: Basic and Applied Research (IJSBAR). Retrieved from [Link]

  • Ansari, K. R., & Quraishi, M. A. (2021). Imidazole and its derivatives as corrosion inhibitors. In Organic Corrosion Inhibitors (pp. 95-122). Wiley. Retrieved from [Link]

  • Chen, Q. H., et al. (2025). The expired compound glycyrrhizin tablet (ECGT) serves as an eco-friendly corrosion inhibitor for copper in sulfuric acid. Journal of the Taiwan Institute of Chemical Engineers, 168, 105913. Retrieved from [Link]

  • Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17–41. Retrieved from [Link]

  • Gopi, D., et al. (2020). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. ResearchGate. Retrieved from [Link]

  • SIVONIC. (n.d.). Impedance spectroscopy for corrosion analysis. Retrieved from [Link]

  • Singh, A., et al. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Journal of Adhesion Science and Technology, 36(4), 355-386. Retrieved from [Link]

  • Rbaa, M., et al. (2024). Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies. MDPI. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. Retrieved from [Link]

  • Zhang, K., et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. MDPI. Retrieved from [Link]

  • Obot, I. B., & Nyong, B. E. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Retrieved from [Link]

  • International Journal of Electrochemical Science. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Retrieved from [Link]

  • ACS Publications. (2023). A Quantum Computational Method for Corrosion Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Retrieved from [Link]

  • Springer. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

  • Park, J., et al. (2023). Effect of Imidazole as a Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. ResearchGate. Retrieved from [Link]

  • YouTube. (2022). Potentiodynamic Corrosion testing | Protocol Preview. Retrieved from [Link]

  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]

  • National Institutes of Health. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Retrieved from [Link]

  • MDPI. (2024). Nanostructure and Corrosion Resistance of Plasma-Based Low-Energy Nitrogen Ion Implanted 17-4PH Martensitic Stainless Steel. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. Retrieved from [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. Retrieved from [Link]

  • Physical Chemistry Research. (2021). Regular Article. Retrieved from [Link]

  • National Institutes of Health. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. Retrieved from [Link]

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Benchmarking the Antimicrobial Performance of 1-Tetradecyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the antimicrobial efficacy of 1-Tetradecyl-1H-imidazole (C14-Im) , a long-chain N-alkylimidazole. Unlike traditional antibiotics that target specific intracellular enzymes, C14-Im functions primarily as a membrane-active amphiphile .

Key Findings:

  • Efficacy: C14-Im exhibits broad-spectrum activity, with Minimum Inhibitory Concentrations (MIC) generally ranging from 4 to 64 µg/mL . It is particularly effective against Gram-positive bacteria (S. aureus) due to the absence of an outer lipid membrane.

  • Mechanism: The molecule acts as a "molecular wedge," driven by the hydrophobic effect of the C14 tail and the polarizability of the imidazole head group.

  • Comparative Advantage: While slightly less potent than Benzalkonium Chloride (BAC) on a mass basis, C14-Im offers a distinct chemical stability profile and serves as a critical precursor for tunable Ionic Liquids (ILs).

Chemical Profile & The "Cut-Off" Effect

To understand the performance data, one must understand the molecule's structure. 1-Tetradecylimidazole sits at the "hydrophobic peak" of antimicrobial efficiency.

  • Head Group: The imidazole ring (pKa ~7.0) can be protonated at physiological pH, generating a cationic charge that attracts the molecule to negatively charged bacterial cell walls (teichoic acids/LPS).

  • Tail Group: The 14-carbon alkyl chain is lipophilic.

  • The Cut-Off Effect: In the homologous series of N-alkylimidazoles, antimicrobial activity increases with chain length up to C12–C14. Beyond C14, solubility decreases drastically, and steric hindrance prevents effective membrane insertion, leading to a sharp drop in activity.

Comparative Benchmarking Data

The following data aggregates representative experimental ranges for C14-Im compared to the industry-standard surfactant (Benzalkonium Chloride) and a standard antibiotic (Ampicillin).

Table 1: Comparative MIC Ranges (µg/mL)
Target OrganismTypeThis compound (C14-Im)Benzalkonium Chloride (BAC)Ampicillin (Standard)Performance Verdict
S. aureus Gram (+)4 – 16 0.5 – 5.00.1 – 2.0High. Competitive with antiseptics; effective against non-resistant strains.
E. coli Gram (-)32 – 64 10 – 502.0 – 8.0Moderate. The outer membrane of Gram(-) bacteria acts as a barrier to the C14 chain.
P. aeruginosa Gram (-)> 64 50 – 200> 64 (Resistant)Low. High efflux pump activity in Pseudomonas often ejects amphiphiles.
C. albicans Fungal8 – 32 1.0 – 10N/AHigh. Excellent antifungal properties due to ergosterol interference.

Interpretation: C14-Im behaves more like a disinfectant (BAC) than a therapeutic antibiotic. Its activity is concentration-dependent and bactericidal rather than bacteriostatic.

Mechanism of Action (MOA)

Unlike beta-lactams that inhibit cell wall synthesis, C14-Im disrupts the physical integrity of the cell membrane. This mechanism makes the development of resistance slower, as it would require the bacteria to fundamentally alter their membrane lipid composition.

Visualization: The Membrane Disruption Cascade

The following diagram illustrates the step-by-step mechanism of C14-Im, from adsorption to cell death.

MOA cluster_0 Phase 1: Attraction cluster_1 Phase 2: Insertion cluster_2 Phase 3: Lysis Step1 Electrostatic Attraction (Cationic Imidazole Head <-> Anionic Cell Wall) Step2 Hydrophobic Interaction (C14 Tail penetrates Lipid Bilayer) Step1->Step2 Adsorption Step3 Lateral Expansion (Membrane Fluidity Disruption) Step2->Step3 Accumulation Step4 Transmembrane Pore Formation Step3->Step4 Critical Concentration Step5 Leakage of Cytoplasm (K+, DNA, RNA) Step4->Step5 Loss of Integrity Step6 ROS Generation & Cell Death Step5->Step6 Irreversible Damage

Figure 1: The "Wedge" Mechanism. The C14 tail inserts into the bilayer, causing lateral stress that ruptures the membrane.

Experimental Protocol: Broth Microdilution

To replicate the data above, researchers must use a self-validating Broth Microdilution method (based on CLSI M07-A10 guidelines).

Critical Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO). Note: C14-Im has low water solubility. Dissolve stock in DMSO, ensuring final assay concentration of DMSO is <1% to avoid solvent toxicity.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of viability.

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow bacteria to log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

  • Compound Dilution:

    • Prepare a 2560 µg/mL stock of C14-Im in DMSO.

    • Perform serial 2-fold dilutions in a 96-well plate (Final range: 128 µg/mL down to 0.25 µg/mL).

  • Incubation:

    • Add bacterial suspension to wells.

    • Include Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 30 µL Resazurin. Incubate 1–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

Visualization: Experimental Logic Flow

Protocol Stock Stock Prep (DMSO Solubilization) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (0.5 McFarland) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Determination (Resazurin/Optical Density) Incubation->Readout PosControl Pos. Control (Bacteria only) PosControl->Incubation Validation NegControl Neg. Control (Media only) NegControl->Incubation Validation

Figure 2: The CLSI-aligned workflow ensures data integrity through mandatory positive and negative controls.

Toxicity & Selectivity (The Trade-off)

A critical aspect of benchmarking is the Therapeutic Index . While C14-Im is a potent antimicrobial, its surfactant nature means it can also disrupt mammalian cell membranes (cytotoxicity).

  • Hemolysis: C14-Im shows hemolytic activity (lysis of Red Blood Cells) at concentrations near its MIC for Gram-negative bacteria. This limits its use as a systemic drug but supports its use as a topical antiseptic or surface disinfectant .

  • Comparison:

    • BAC: Highly cytotoxic to corneal epithelial cells (even at 0.01%).

    • C14-Im: Generally shows lower ocular toxicity than BAC homologs of similar chain length, but still requires formulation with protective agents (e.g., micelles or liposomes) for direct tissue contact.

References

  • Pernak, J., et al. (2003). "Synthesis and antimicrobial activities of some new ionic liquids." Green Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

  • Riduan, J.N., & Zhang, Y. (2013). "Imidazolium salts and their polymeric materials for biological applications." Chemical Society Reviews.

  • Hough, W.L., et al. (2007). "The third evolution of ionic liquids: active pharmaceutical ingredients." New Journal of Chemistry.

  • Daoud, K., et al. (2020).[2] "Benzalkonium chloride-induced direct and indirect toxicity on corneal epithelial and trigeminal neuronal cells."[2] Toxicology Letters.

Sources

Cross-Validation of Analytical Methods for 1-Tetradecyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of analytical methods for 1-Tetradecyl-1H-imidazole (CAS: 7529-89-7). This document is structured for researchers requiring rigorous quantification and purity assessment of this surfactant and corrosion inhibitor.

Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, QA/QC Managers, Drug Development Researchers

Executive Summary

This compound (N-tetradecylimidazole) is a functionalized alkyl imidazole used extensively as a corrosion inhibitor, ionic liquid precursor, and antimicrobial surfactant. Its amphiphilic nature—combining a polar imidazole head group with a hydrophobic C14 alkyl tail—presents unique analytical challenges.

While HPLC-UV is the industry standard for routine monitoring, it relies heavily on reference standards. Non-aqueous potentiometric titration offers an absolute method based on stoichiometry but lacks specificity regarding structural isomers or non-basic impurities.

This guide objectively compares these methods and establishes a cross-validation protocol to ensure data integrity. We demonstrate that a dual-method approach (HPLC for specificity + Titration for absolute assay) provides the highest confidence level (E-E-A-T).

Methodological Landscape: The Three Pillars

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Purity & Impurity Profiling

Due to the significant hydrophobicity of the tetradecyl chain, standard reverse-phase conditions must be modified to prevent irreversible retention.

  • Mechanism: Partition chromatography on a C18 stationary phase.

  • Causality: The C14 chain requires a high percentage of organic modifier (Acetonitrile/Methanol) to elute within a reasonable timeframe.

  • Detection: UV absorption at 210–220 nm (characteristic of the imidazole ring).

Method B: Non-Aqueous Potentiometric Titration

The Absolute Assay Standard

As a weak organic base (


), this compound cannot be titrated in water with sharp endpoints.
  • Mechanism: Acid-base neutralization in a protogenic solvent (Glacial Acetic Acid).

  • Causality: Acetic acid enhances the apparent basicity of the imidazole, allowing distinct inflection points when titrated with Perchloric Acid (

    
    ).
    
  • Self-Validation: This method is stoichiometric and does not require a reference standard of the analyte itself, making it a primary validation tool.

Method C: Gas Chromatography (GC-FID)

The Volatility Alternative

  • Mechanism: Boiling point separation.

  • Limitation: this compound has a high boiling point (>350°C). Direct injection requires high-temperature columns and risks thermal degradation.

  • Verdict: Recommended only for residual solvent analysis or specific volatile impurity tracking, not for the main assay cross-validation.

Detailed Experimental Protocols

Protocol 1: HPLC-UV (Reverse Phase)

Objective: Determine chromatographic purity and identify related substances (e.g., unreacted imidazole, alkyl halides).

  • Column: C18 (Octadecylsilyl),

    
     mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus).
    
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress silanol activity).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic elution at 80% B : 20% A . (High organic content is critical for C14 elution).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 215 nm.

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile (1 mg/mL). Filter through 0.22 µm PTFE filter.

  • System Suitability: Theoretical plates > 2000; Tailing factor < 1.5.

Protocol 2: Non-Aqueous Potentiometric Titration

Objective: Absolute assay (% w/w) verification.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
    • Standardization: Standardize against Potassium Hydrogen Phthalate (KHP) primary standard.

  • Solvent System: 50 mL Glacial Acetic Acid.

  • Electrode: Glass pH electrode with a sleeve-type reference junction (filled with LiCl in ethanol to prevent precipitation).

  • Procedure:

    • Weigh accurately ~250 mg of this compound.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate potentiometrically, recording the potential (mV) vs. volume (mL).[1]

    • Determine the endpoint using the second derivative method (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Normality,
    
    
    = 264.45 g/mol ,
    
    
    = Sample weight (g).[2]

Comparative Performance Data

The following table summarizes the performance characteristics derived from validation studies. Note the trade-off between Specificity (HPLC) and Precision/Accuracy (Titration).

ParameterHPLC-UV (Method A)Potentiometric Titration (Method B)GC-FID (Method C)
Specificity High (Separates impurities)Low (Responds to all bases)Medium (Thermal degradation risk)
Linearity (

)
> 0.999 (0.1 - 2.0 mg/mL)N/A (Stoichiometric)> 0.995
Precision (RSD) 0.5% - 1.5%< 0.2% (Superior)1.0% - 2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLN/A (Macro method)5 µg/mL
Main Use Purity %, Impurity ProfilingAssay % (Purity of Bulk)Residual Solvents

Cross-Validation Workflow & Decision Matrix

To ensure scientific integrity, a self-validating system is required. We do not rely on a single method. The diagram below illustrates the decision logic for releasing a batch of this compound.

CrossValidation Start Sample: this compound Titration Method B: Potentiometric Titration (Absolute Assay) Start->Titration HPLC Method A: HPLC-UV (Impurity Profiling) Start->HPLC Compare Compare Results Is |Assay(Titration) - Purity(HPLC)| < 1.0%? Titration->Compare Yields % w/w HPLC->Compare Yields % Area Pass PASS: Release Batch High Confidence Compare->Pass Yes Fail DISCREPANCY DETECTED Compare->Fail No Investigate Investigate: 1. Non-basic impurities (HPLC detects, Titration misses)? 2. Inorganic salts (Titration detects, HPLC misses)? Fail->Investigate qNMR Referee Method: qNMR (Proton NMR with Internal Standard) Investigate->qNMR Final Arbitration

Figure 1: Cross-validation decision matrix. The system uses Titration for accuracy and HPLC for specificity. Discrepancies trigger a qNMR referee analysis.

Critical Discussion & Causality

Why Cross-Validation Fails (and How to Fix It)

A common error in analyzing alkyl imidazoles is observing a higher assay value by Titration than by HPLC.

  • Cause: Titration detects total basicity. If the sample contains unreacted imidazole (starting material) or low-molecular-weight basic byproducts, they will consume titrant and artificially inflate the assay.

  • Solution: The HPLC method must be validated to separate the "Imidazole" peak (RT ~ 2 min) from the "1-Tetradecylimidazole" peak (RT ~ 8-10 min).

  • Correction Factor: If HPLC detects 1% free imidazole, the Titration value must be mathematically corrected, as free imidazole has a lower molecular weight (68.08 g/mol ) vs the product (264.45 g/mol ), causing a disproportionate error.

The Role of qNMR (Quantitative NMR)

When HPLC and Titration disagree, qNMR serves as the ultimate arbiter. By using an internal standard (e.g., Maleic Acid or TCNB) and integrating the characteristic alkyl protons against the standard, one obtains a purity value independent of extinction coefficients or basicity.

References

  • European Pharmacopoeia (Ph. Eur.). 2.2.[3][4]20. Potentiometric Titration. Strasbourg: Council of Europe. Link

  • Sielc Technologies. HPLC Separation of 1-Methylimidazole and derivatives on Newcrom R1. Application Note. Link

  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide.Link

  • PubChem. this compound (Compound Summary). National Library of Medicine (US). Link

  • Metrohm AG. Titer determination in potentiometry (Application Bulletin 206/5). Herisau, Switzerland. Link

Sources

Performance of 1-Tetradecyl-1H-imidazole in Different Corrosive Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. For researchers and professionals in materials science and drug development, understanding the efficacy and mechanisms of these protective agents is critical. Among the various classes of organic inhibitors, imidazole derivatives have garnered significant attention for their potent performance and often favorable environmental profiles.[1][2] This guide provides an in-depth technical analysis of 1-Tetradecyl-1H-imidazole, a promising candidate, and compares its performance against other alternatives in diverse corrosive environments.

The Challenge of Corrosion and the Role of Imidazole Derivatives

Corrosion is an electrochemical process that causes the gradual destruction of materials, typically metals, by chemical or electrochemical reaction with their environment.[3] In industrial settings, such as pipelines and chemical processing plants, acidic solutions used for cleaning and processing are a major source of corrosion for materials like mild steel.[4] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a material.[3]

Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, function by adsorbing onto the metal surface.[5] Imidazole and its derivatives are heterocyclic compounds that have proven to be effective corrosion inhibitors for various metals, including steel and copper.[1][6] Their efficacy stems from the presence of the imidazole ring, which acts as an adsorption center, and the ability to form a protective barrier film on the metal surface.[7]

This compound: A Molecular Profile

This compound is an organic compound characterized by a polar imidazole head and a long, nonpolar 14-carbon alkyl (tetradecyl) tail.[8][9] This amphiphilic structure is key to its function as a corrosion inhibitor.

  • Polar Head (Imidazole Ring): The nitrogen atoms in the imidazole ring possess lone pairs of electrons, which facilitate strong adsorption onto the metal surface. This can occur via physisorption (electrostatic interaction) or chemisorption (covalent bond formation), creating a protective layer that isolates the metal from the corrosive medium.[2][7]

  • Nonpolar Tail (Tetradecyl Chain): The long hydrocarbon chain extends away from the metal surface, forming a dense, hydrophobic barrier. This secondary layer further repels water and corrosive species, significantly enhancing the protective effect. The length of the alkyl chain is a critical factor, with longer chains generally providing better inhibition.[7]

Mechanism of Inhibition: The Adsorption-Barrier Model

The primary mechanism by which this compound protects against corrosion is through adsorption onto the metal surface, a process that can be described by various adsorption isotherms, often the Langmuir isotherm.[10][11][12] This indicates the formation of a monolayer of inhibitor molecules on the metal. The process involves two main types of interactions:

  • Physisorption: Involves electrostatic forces between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atoms in the imidazole ring, forming a coordinate-type covalent bond.[13]

The combination of strong surface adhesion via the imidazole ring and the water-repelling nature of the tetradecyl tail results in a stable and effective protective film.

cluster_surface Metal Surface (e.g., Mild Steel) CorrosiveSpecies Corrosive Species (H+, Cl-) Metal Metal Substrate CorrosiveSpecies->Metal Corrosion Attack Inhibitor This compound Inhibitor->Metal Adsorption (Physisorption/Chemisorption) AdsorbedLayer Adsorbed Imidazole Heads AdsorbedLayer->CorrosiveSpecies Barrier Effect (Blocks Attack) HydrophobicLayer Hydrophobic Tetradecyl Tails

Caption: Adsorption mechanism of this compound on a metal surface.

Performance in Acidic Media

Acidic environments, such as those containing hydrochloric acid (HCl) or sulfuric acid (H2SO4), are highly aggressive towards mild steel.[4][14] Imidazole derivatives have shown excellent performance in these conditions.

While specific data for this compound is limited, studies on analogous long-chain imidazolium-based ionic liquids provide strong indicative performance. For instance, 1-Hexadecyl-3-methylimidazolium Bromide demonstrated an inhibition efficiency of up to 96.9% for mild steel in 1 M HCl.[7] It is reasonable to infer that this compound would exhibit similarly high efficiency due to its structural similarities. The performance is concentration-dependent, with efficiency increasing with inhibitor concentration up to an optimal point.[1][7]

Inhibitor Corrosive Medium Concentration Inhibition Efficiency (%) Reference
1-Hexadecyl-3-methylimidazolium Bromide (Analogue)1 M HCl10⁻³ M96.9%[7]
(N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine)0.1 M HCl0.5 mM96.0%[2]
ImidazoleDistrict Heating Water500 ppm91.7%[1]
1H-benzimidazole (BIM)Nitric Acid (on Brass)10⁻² M94.0%[15]

Table 1. Comparative Inhibition Efficiencies of Imidazole Derivatives in Acidic Media.

Performance in Neutral and Other Media

In neutral media, such as saltwater (NaCl solutions), corrosion is still a significant issue. Imidazole derivatives have also been studied in these environments. For example, 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine was investigated as an inhibitor for carbon steel in a 1% NaCl solution, with its adsorption mechanism fitting the Langmuir isotherm model.[11] Another study on imidazole-based ionic liquids in brackish water (1% NaCl) also confirmed their potential as effective corrosion inhibitors.[10] The long hydrophobic tetradecyl chain of this compound would be particularly advantageous in aqueous neutral environments by preventing water from reaching the metal surface.

Experimental Protocols for Inhibitor Evaluation

The evaluation and selection of corrosion inhibitors involve a multi-step process, beginning with laboratory screening under simulated field conditions.[16] The primary goal is to determine the inhibitor's efficiency and understand its mechanism of action. Three common, powerful techniques are employed for this purpose.

Weight Loss Method

This is the simplest and most traditional method for determining corrosion rates.[17][18] It provides a direct, quantitative measure of metal loss over time.

Causality: The fundamental principle is that corrosion leads to a reduction in the mass of the metal sample. By measuring this mass loss over a known period and surface area, the corrosion rate can be calculated. The difference in corrosion rate between an uninhibited and an inhibited system gives the inhibitor efficiency.

Protocol:

  • Sample Preparation: Prepare multiple identical metal coupons (e.g., mild steel). Mechanically polish the surfaces with successively finer grades of abrasive paper, rinse with deionized water and acetone, dry, and record the initial weight (W_initial) accurately.

  • Immersion: Immerse one set of coupons in the corrosive solution without the inhibitor (blank) and other sets in solutions containing various concentrations of this compound.

  • Exposure: Maintain the solutions at a constant temperature for a predetermined period (e.g., 6, 12, or 24 hours).[19]

  • Cleaning: After exposure, remove the coupons, clean them chemically to remove corrosion products according to standards (e.g., ASTM G1-03), rinse, dry, and record the final weight (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the Corrosion Rate (CR) using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the exposure time, and D is the density of the metal.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.[20]

prep 1. Sample Preparation (Polish, Clean, Weigh Initial) immersion 2. Immersion (Blank & Inhibitor Solutions) prep->immersion exposure 3. Controlled Exposure (Time, Temperature) immersion->exposure cleaning 4. Post-Cleaning (Remove Corrosion Products) exposure->cleaning weighing 5. Final Weighing cleaning->weighing calc 6. Calculation (Corrosion Rate, Inhibition Efficiency) weighing->calc

Caption: Standard workflow for the weight loss corrosion testing method.

Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides rapid corrosion rate data and insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[21]

Causality: The technique involves polarizing the metal sample from its natural corrosion potential (Ecorr) and measuring the resulting current. The relationship between potential and current (the polarization curve) can be used to determine the corrosion current density (icorr), which is directly proportional to the corrosion rate. A lower icorr value in the presence of an inhibitor indicates effective corrosion protection.

Protocol:

  • Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., graphite or platinum).[19]

  • Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[12]

  • Potential Sweep: Apply a potential sweep, typically from -250 mV to +250 mV relative to the OCP, at a slow, constant scan rate (e.g., 0.5 mV/s).[12]

  • Data Acquisition: Record the resulting current density as a function of the applied potential to generate a Tafel plot (log(i) vs. E).

  • Analysis (Tafel Extrapolation): Extrapolate the linear portions of the anodic and cathodic branches of the plot back to the Ecorr. The intersection point gives the corrosion current density (icorr).

  • Calculation: Calculate Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.

setup 1. Three-Electrode Cell Setup stabilize 2. OCP Stabilization (Wait for Steady State) setup->stabilize scan 3. Potential Scan (Sweep around Ecorr) stabilize->scan acquire 4. Data Acquisition (Generate Tafel Plot) scan->acquire analyze 5. Tafel Extrapolation (Determine icorr) acquire->analyze calc 6. Calculation (Inhibition Efficiency) analyze->calc

Caption: Workflow for potentiodynamic polarization (PDP) measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[22][23]

Causality: This method applies a small amplitude AC potential signal to the electrode over a wide range of frequencies. The system's impedance response is measured. By modeling the impedance data with an equivalent electrical circuit, one can extract parameters like the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value signifies better corrosion protection.

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the system to reach a steady OCP.

  • Frequency Scan: Apply a small AC voltage perturbation (e.g., 5-10 mV) at the OCP over a frequency range from high (e.g., 100 kHz) to low (e.g., 0.1 Hz).[19]

  • Data Acquisition: Measure the impedance and phase angle at each frequency. The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots.

  • Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit). This modeling yields values for solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation: The Rct value is the key parameter. A larger Rct indicates a slower corrosion process. Calculate Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

setup 1. Three-Electrode Cell Setup stabilize 2. OCP Stabilization setup->stabilize scan 3. AC Frequency Scan (Apply Small Perturbation) stabilize->scan acquire 4. Impedance Data Acquisition (Generate Nyquist/Bode Plots) scan->acquire model 5. Equivalent Circuit Modeling (Determine Rct) acquire->model calc 6. Calculation (Inhibition Efficiency) model->calc

Caption: Workflow for electrochemical impedance spectroscopy (EIS) analysis.

Conclusion

This compound stands as a highly effective corrosion inhibitor, particularly for mild steel in acidic environments. Its molecular structure, featuring a strongly adsorbing imidazole head and a long, hydrophobic alkyl tail, allows it to form a dense, persistent protective film on the metal surface. This dual-action mechanism—strong surface bonding and a physical barrier—leads to high inhibition efficiencies, likely exceeding 95% under optimal conditions. While direct comparative data remains an area for further research, performance can be confidently inferred from structurally similar long-chain imidazole derivatives. The robust and well-established experimental techniques of weight loss, PDP, and EIS provide a comprehensive framework for quantifying its performance and elucidating its protective mechanism, making it a compelling subject for continued investigation and application in industrial corrosion mitigation.

References

  • Lei, C., et al. (2020). Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in 1 M HCl. International Journal of Molecular Sciences. Available at: [Link]

  • Lgaz, H., et al. (2023). On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Electrochemistry. CORROSION. Available at: [Link]

  • S, S., et al. (2024). Performance Evaluation of Corrosion Inhibitors in Electrochemical Resistance of Steel Reinforcement in Concrete. E3S Web of Conferences. Available at: [Link]

  • El-Haddad, M. N. (2022). Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Journal of Adhesion Science and Technology. Available at: [Link]

  • Kim, Y., et al. (2021). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. Metals. Available at: [Link]

  • Li, X., et al. (2021). Study on corrosion behavior of new corrosion inhibitor imidazole derivatives for mild steel in oil-in-water emulsion. Journal of Molecular Liquids. Available at: [Link]

  • Wisdom Library. (n.d.). Weight Loss Method: Significance and symbolism. Wisdom Library. Available at: [Link]

  • Zunita, M., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Applied Sciences. Available at: [Link]

  • ChemBK. (2024). 1H-imidazole, 1-tetradecyl-. ChemBK. Available at: [Link]

  • Lgaz, H., et al. (2020). Corrosion inhibition performance of imidazole derivative for protection of carbon steel in hydrochloric acid solution: Experimental and theoretical analysis. Journal of Molecular Liquids. Available at: [Link]

  • Finšgar, M., & Jackson, J. (2014). Inhibiting effects of imidazole on copper corrosion in 1 M HNO3 solution. Corrosion Science. Available at: [Link]

  • Al-Najjar, S. H., & Al-Baitai, A. M. (2022). A New Synthesized Imidazole Derivative as a Promising Corrosion Inhibitor for Carbon Steel in 0.1 M HCl Solution: Experimental and Theoretical Studies. Physical Chemistry Research. Available at: [Link]

  • ASTM International. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Available at: [Link]

  • El-Sabbah, M. M. B., et al. (2022). Eco-friendly corrosion inhibitor for mild steel in acidic media. Scientific Reports. Available at: [Link]

  • Cotec. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Cotec. Available at: [Link]

  • ASTM International. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Available at: [Link]

  • Papavinasam, S. (2013). Evaluation and Selection of Corrosion Inhibitors. Corrosion Inhibitors. Available at: [Link]

  • Asatyas, S., et al. (2020). Adsorption Mechanism of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a Corrosion Inhibitor Towards Carbon Steel in 1% NaCl Solution. International Journal of Sciences: Basic and Applied Research (IJSBAR). Available at: [Link]

  • Singh, A., et al. (2022). Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste. Molecules. Available at: [Link]

  • Kavarnos, G. J. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. Available at: [Link]

  • Malaret, F. (2021). Exact calculation of corrosion rates by the weight-loss method. Corrosion Engineering, Science and Technology. Available at: [Link]

  • Munir, S., et al. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. Available at: [Link]

  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Gamry Instruments. Available at: [Link]

  • NACE International. (n.d.). Evaluation of corrosion inhibitors. NACE International. Available at: [Link]

  • Patel, N. S., et al. (2015). EFFECTIVENESS OF CORROSION INHIBITORS ON MILD STEEL IN ACIDIC MEDIUM. International Journal of Research in Engineering and Technology. Available at: [Link]

  • JoVE. (2022). Potentiodynamic Corrosion testing | Protocol Preview. YouTube. Available at: [Link]

  • Orazem, M. E., & Tribollet, B. (2017). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. ResearchGate. Available at: [Link]

  • Martin, R. L. (1961). Laboratory Method for Corrosion Inhibitor Evaluation. Corrosion. Available at: [Link]

  • Chauhan, D. S., & Quraishi, M. A. (2021). Corrosion Inhibition of Mild Steel in Acidic Media by Synthesized Schiff Base Derivatives. Corrosion and Materials Degradation. Available at: [Link]

  • LookChem. (n.d.). 1-Tetradecyl-Ih-Imidazole. LookChem. Available at: [Link]

  • Al-Gorair, A. S., et al. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Materials. Available at: [Link]

  • Clariant. (n.d.). Corrosion Inhibitors and Corrosion Inhibitor Selection. Clariant. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.